Methylenedihydrotanshinquinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(1S)-1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3/t10-/m1/s1 |
InChI Key |
UXXYCZFYFKWTPQ-SNVBAGLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Tanshinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Synthesis of Tanshinone Derivatives
The synthesis of novel tanshinone derivatives often involves the modification of naturally occurring tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone. Common synthetic strategies aim to introduce new functional groups to alter the molecule's polarity, reactivity, and biological target interactions.
A. General Synthetic Strategies
Several synthetic approaches have been successfully employed to create a library of tanshinone derivatives. These methods primarily focus on the modification of the A-ring, C-ring (the quinone moiety), and the furan (B31954) or dihydrofuran ring.
1. Modification of the Furan Ring:
The furan ring of tanshinones is a common site for chemical modification. For instance, the C-17 position can be oxidized to introduce a hydroxyl group, which can then be further functionalized.[1]
2. Modification of the Quinone Moiety (C-ring):
The o-quinone structure of tanshinone I is a versatile handle for derivatization. Reactions with amine-containing compounds can lead to the formation of imidazole, oxazole, or pyrazine-fused derivatives.[1][2]
3. Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic methods, such as palladium-catalyzed C-H activation and arylation, have been used to introduce aryl groups at specific positions on the tanshinone scaffold, expanding the chemical diversity of the resulting derivatives.[1]
B. Hypothetical Synthesis of Methylenedihydrotanshinquinone
Based on established synthetic methodologies for related compounds, a plausible synthetic route for this compound, a derivative bearing a methylenedioxy bridge on the aromatic A-ring, can be proposed. This would likely start from a tanshinone precursor with two adjacent hydroxyl groups on the aromatic ring.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Aromatic Hydroxylation of Dihydrotanshinone I: Dihydrotanshinone I would first be subjected to an aromatic hydroxylation reaction to introduce two adjacent hydroxyl groups on the A-ring, forming a catechol intermediate. This could potentially be achieved using a suitable oxidizing agent and catalyst system.
-
Methylenation of the Catechol Intermediate: The resulting catechol derivative would then undergo a methylenation reaction to form the methylenedioxy bridge. A common method for this transformation is the Williamson ether synthesis using a dihalomethane, such as diiodomethane (B129776) (CH₂I₂), in the presence of a base like potassium carbonate or cesium carbonate.
-
Purification: The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
II. Characterization of Tanshinone Derivatives
The structural elucidation of newly synthesized tanshinone derivatives relies on a combination of spectroscopic techniques.
A. Spectroscopic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The appearance of a characteristic singlet for the -O-CH₂-O- protons (typically around 5.9-6.1 ppm) would be a key indicator for the formation of this compound.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbon of the methylenedioxy group would be expected to appear around 101-103 ppm.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight of the compound, allowing for the confirmation of its elemental composition and molecular formula.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic peaks would include those for the carbonyl groups of the quinone moiety and the C-O-C stretching vibrations of the methylenedioxy bridge.
B. Summary of Spectroscopic Data for a Hypothetical this compound
| Technique | Expected Key Features |
| ¹H NMR | Singlet for -O-CH₂-O- protons (~5.9-6.1 ppm) |
| Aromatic protons shifted due to the electron-donating methylenedioxy group | |
| ¹³C NMR | Signal for the -O-CH₂-O- carbon (~101-103 ppm) |
| Carbonyl carbon signals for the quinone moiety | |
| HRMS | Molecular ion peak corresponding to the exact mass of the C₁₉H₁₈O₄ |
| IR (cm⁻¹) | C=O stretching (quinone) ~1650-1680 cm⁻¹ |
| C-O-C stretching (methylenedioxy) ~1250 and 1040 cm⁻¹ |
III. Biological Activity and Signaling Pathways of Tanshinone Derivatives
Tanshinone and its derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by this compound are unknown, the activities of other tanshinones provide valuable insights into its potential therapeutic targets.
A. Anti-Cancer Activity
Many tanshinone derivatives exhibit potent anti-cancer activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Signaling Pathways Implicated in the Anti-Cancer Effects of Tanshinones:
Caption: Key signaling pathways modulated by tanshinone derivatives in cancer.
Tanshinone IIA, for instance, has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] Other derivatives have been found to modulate the MAPK and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[4][5]
B. Quantitative Biological Data for Selected Tanshinone Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Tanshinone I | K562 (Leukemia) | Cytotoxicity | 1.5 | [2] |
| Tanshinone IIA | MCF-7 (Breast Cancer) | Cytotoxicity | 3.2 | [2] |
| Cryptotanshinone | PC3 (Prostate Cancer) | Cytotoxicity | 5.8 | [2] |
The synthesis of novel tanshinone derivatives represents a promising avenue for the discovery of new therapeutic agents. While "this compound" remains a hypothetical compound at present, this guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on the extensive research conducted on other tanshinone analogs. The detailed experimental approaches and characterization data for known derivatives offer a solid foundation for researchers to explore the synthesis and therapeutic potential of this and other novel tanshinone-based molecules. Further investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the development of next-generation therapies for a variety of diseases.
References
- 1. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Action of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a lipophilic diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen)[1][2], is a member of the tanshinone family of compounds. While specific research on the anticancer mechanism of this compound is limited, extensive studies on structurally similar tanshinones, such as tanshinone IIA, cryptotanshinone (B1669641), and dihydrotanshinone (B163075) I, provide a strong basis for elucidating its probable modes of action. This technical guide synthesizes the available data on related tanshinones to present a plausible and in-depth overview of the core mechanisms by which this compound likely exerts its therapeutic effects, particularly in the context of oncology. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways, notably the PI3K/Akt/mTOR and MAPK pathways. This document provides a comprehensive resource for researchers, featuring structured data, detailed experimental methodologies, and visual diagrams of the implicated signaling cascades.
Introduction
Tanshinones, the bioactive constituents of Salvia miltiorrhiza, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities[3][4]. This compound is a recognized member of this class of compounds[1][2]. The anticancer effects of tanshinones are attributed to their ability to interfere with multiple facets of tumor progression, including proliferation, survival, and metastasis[5][6]. This guide will extrapolate from the well-documented mechanisms of prominent tanshinones to delineate the expected mechanism of action for this compound.
Putative Anticancer Mechanisms of Action
Based on the activities of related tanshinones, the anticancer effects of this compound are likely mediated through a multi-pronged approach targeting fundamental cellular processes.
Induction of Apoptosis
A hallmark of the anticancer activity of tanshinones is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is typically achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Mitochondrial Pathway Activation: Tanshinones like tanshinone IIA and cryptotanshinone have been shown to disrupt the mitochondrial membrane potential and promote the release of cytochrome c into the cytoplasm[7][8]. This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, leading to apoptosis[7][9]. It is highly probable that this compound employs a similar mechanism. The regulation of the Bcl-2 family of proteins, including the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2, is a key aspect of this process[7][9].
Cell Cycle Arrest
Tanshinones are known to impede the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G2/M phase[10]. This allows for the activation of apoptotic pathways or prevents the cell from dividing.
-
Modulation of Cell Cycle Regulators: The arrest is mediated by the downregulation of key cell cycle proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), also known as p34(cdc2)[10]. The upregulation of CDK inhibitors may also play a role. Dihydrotanshinone I, for instance, has been observed to down-regulate cyclin B1 and p34(cdc2) expression, leading to G2/M arrest[10].
Key Signaling Pathways Modulated by Tanshinones
The induction of apoptosis and cell cycle arrest by tanshinones is orchestrated through their influence on critical intracellular signaling pathways that govern cell survival and proliferation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Numerous studies have demonstrated that tanshinones, including tanshinone IIA and tanshinone I, effectively suppress this pathway[3][6][9].
-
Mechanism of Inhibition: Tanshinones have been shown to decrease the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR[3]. By inhibiting this pathway, tanshinones can suppress cancer cell growth and promote apoptosis.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The effects of tanshinones on the MAPK pathway can be context-dependent, sometimes leading to its activation to promote apoptosis or its inhibition to suppress proliferation. For instance, tanshinone IIA has been shown to induce apoptosis via the JNK pathway, a component of the MAPK signaling family[9].
Quantitative Data on the Bioactivity of Tanshinones
Table 1: Inhibitory Concentration (IC50) of Tanshinones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydrotanshinone I | Liver Cancer Cells | Hepatocellular Carcinoma | 2.52 | [5] |
| Tanshinone IIA | SGC-7901 | Gastric Cancer | 4.1 ± 2.6 | [11] |
| Compound S22 (Dihydropyridine-2(1H)-thione derivative) | A375 | Melanoma | 1.71 ± 0.58 | [12][13] |
| Compound 11 (Diketopiperazine derivative) | A549 | Lung Cancer | 1.2 | [14] |
| Compound 11 (Diketopiperazine derivative) | Hela | Cervical Cancer | 0.7 | [14] |
Table 2: Effect of Tanshinones on Protein Expression
| Compound | Cell Line | Protein | Effect | Reference |
| Tanshinone IIA | LNCaP | p-PI3K, p-Akt, Bcl-2 | Downregulation | [9] |
| Tanshinone IIA | LNCaP | Cleaved Caspase 3, Bax | Upregulation | [9] |
| Dihydrotanshinone I | HeLa | Cyclin B1, p34(cdc2) | Downregulation | [10] |
| Dihydrotanshinone I | HeLa | p21 | Upregulation | [10] |
| Tanshinone I | MCF-7, MDA-MB-231 | Caspase-3, Bax | Activation/Upregulation | [15] |
| Tanshinone I | MCF-7, MDA-MB-231 | Bcl-2 | Inhibition | [15] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanisms of action of tanshinones. These methodologies would be applicable for investigating this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with the test compound and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways likely modulated by this compound, based on data from related tanshinones.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Caption: Putative induction of the intrinsic apoptosis pathway by this compound.
Conclusion and Future Directions
While the precise molecular mechanisms of this compound remain to be fully elucidated, the extensive body of research on related tanshinone compounds provides a robust framework for understanding its likely anticancer activities. The induction of apoptosis and cell cycle arrest, mediated through the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and modulation of the MAPK pathway, are anticipated to be the core components of its mechanism of action.
Future research should focus on isolating and characterizing the specific effects of this compound in various cancer models. Head-to-head studies comparing its potency and mechanistic profile with other tanshinones would be invaluable. Furthermore, identifying its direct molecular targets will be crucial for its potential development as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells | PLOS One [journals.plos.org]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 10. Dihydrotanshinone I | CAS:87205-99-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 15. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
A Technical Guide to the Biological Activity of Methylenedihydrotanshinquinone and Related Compounds
Disclaimer: Scientific literature with specific data on the biological activity of Methylenedihydrotanshinquinone is limited. This guide provides a comprehensive overview of the known biological activities of structurally related and well-characterized tanshinones, primarily Dihydrotanshinone I (DHTS) and Cryptotanshinone (CPT) . The information presented here serves as a predictive framework for the potential therapeutic activities of this compound, intended for researchers, scientists, and drug development professionals.
Executive Summary
Tanshinones, a group of abietane (B96969) diterpenoids isolated from the medicinal plant Salvia miltiorrhiza Bunge (Danshen), have demonstrated a wide spectrum of pharmacological effects. Key derivatives, Dihydrotanshinone I and Cryptotanshinone, exhibit potent anticancer and anti-inflammatory properties. Their mechanism of action often involves the modulation of critical cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT, which are central to cell proliferation, survival, and inflammatory responses. This document synthesizes the available quantitative data, details common experimental protocols for assessing their activity, and visualizes the key signaling pathways involved.
Anticancer Activity
The most extensively studied biological activity of tanshinones like DHTS and CPT is their potent cytotoxic and anti-proliferative effect on a variety of cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, positioning them as promising candidates for anticancer drug development.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values for Dihydrotanshinone I and Cryptotanshinone across various human cancer cell lines.
Table 1: IC₅₀ Values of Dihydrotanshinone I (DHTS) on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Reference |
| A2780 | Ovarian Cancer | 5.32 ± 0.42 | 24 | [1] |
| A2780 | Ovarian Cancer | 3.14 ± 0.23 | 48 | [1] |
| OV2008 | Ovarian Cancer | 8.32 ± 0.54 | 24 | [1] |
| OV2008 | Ovarian Cancer | 5.21 ± 0.33 | 48 | [1] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [2] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [2] |
| MDA-MB-468 | Triple Negative Breast Cancer | ~2 | 24 | [3] |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.8 | 72 | [3] |
| 4T1 | Breast Cancer | 6.97 | Not Specified | [4] |
| MCF-7 | Breast Cancer | 34.11 | Not Specified | [4] |
| SKBR3 | Breast Cancer | 17.87 | Not Specified | [4] |
| AGS | Gastric Cancer | 2.05 | 16 | [5] |
Table 2: IC₅₀ Values of Cryptotanshinone (CPT) on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Reference |
| DU145 | Prostate Cancer | 3.5 | Not Specified | [6] |
| Rh30 | Rhabdomyosarcoma | 5.1 | Not Specified | [6] |
| Hey | Ovarian Cancer | 18.4 | Not Specified | [7] |
| A2780 | Ovarian Cancer | 11.2 | Not Specified | [7] |
| A2780 | Ovarian Cancer | 11.39 / 8.49 | 24 / 48 | [8] |
| B16 | Melanoma | 12.37 | Not Specified | [9] |
| B16BL6 | Melanoma (Metastatic) | 8.65 | Not Specified | [9] |
| HeLa | Cervical Cancer | >17.55 | Not Specified | [10] |
| MCF-7 | Breast Cancer | >16.97 | Not Specified | [10] |
Anti-inflammatory Activity
Cryptotanshinone has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action
Studies on RAW264.7 macrophages demonstrate that Cryptotanshinone can significantly reduce the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[11] The underlying mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12] By preventing the activation and nuclear translocation of NF-κB and inhibiting the phosphorylation of ERK1/2, p38, and JNK, Cryptotanshinone effectively dampens the inflammatory cascade.[11][13][14]
Modulation of Cellular Signaling Pathways
The biological effects of tanshinones are mediated through their interaction with and modulation of complex intracellular signaling networks that are fundamental to cancer and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Dihydrotanshinone I has been shown to exert its anti-proliferative effects by downregulating this pathway.[17] Specifically, it can transcriptionally repress the PIK3CA gene, which encodes the catalytic subunit of PI3K.[1] This leads to reduced activation of Akt and mTOR, subsequently inhibiting downstream effectors like S6K1 and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[6][17]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[18][19] Cryptotanshinone has been shown to inhibit this pathway by preventing the phosphorylation of IκB kinase (IKK) and IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory genes.[11][12]
JAK/STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[20] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[21] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[21][22] Cryptotanshinone has been identified as a potent inhibitor of STAT3, effectively inhibiting its phosphorylation and thereby suppressing downstream gene transcription involved in cancer cell proliferation and survival.[7]
Key Experimental Protocols
The following section provides standardized protocols for key in vitro assays used to evaluate the biological activities of compounds like this compound.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[23]
Workflow Diagram
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[28] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[28]
Workflow Diagram
Methodology:
-
Cell Treatment: Culture cells and induce apoptosis by treating with the test compound for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 500 x g for 5 minutes).[27]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 × 10⁶ cells/mL.[26]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[27]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[26]
-
Data Interpretation:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells (rare).
-
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[29] It is essential for studying the modulation of signaling pathways by observing changes in the expression or phosphorylation status of key proteins.
Workflow Diagram
Methodology:
-
Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Separate the proteins by size via electrophoresis.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[29][31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[31]
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[30]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH) to quantify changes in protein expression or phosphorylation.
References
- 1. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]
- 3. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]
- 14. Cryptotanshinone attenuates allergic airway inflammation through negative regulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. CST | Cell Signaling Technology [cellsignal.com]
In Vitro Profile of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, a lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its cytotoxic and anti-inflammatory activities. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated view of its biological effects, underlying mechanisms, and the experimental methodologies employed in its evaluation.
Biological Activities of this compound
In vitro studies have primarily focused on two key biological activities of this compound: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
This compound has been reported to possess cytotoxic activity. While specific IC50 values for this compound are not consistently detailed across a wide range of cancer cell lines in publicly available literature, studies on related tanshinones provide a basis for understanding its potential potency. The cytotoxic effects of tanshinone compounds are typically evaluated across a panel of human cancer cell lines.
Table 1: Representative Cytotoxicity of Terpenoid Compounds from Salvia Species Against Human Cancer Cell Lines
| Compound ID | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) |
| Trijugin A | 17.05 | 34.05 | >40 | >40 | 24.88 |
| Note: Data for Trijugin A, a compound isolated from Salvia trijuga, is presented as a representative example of cytotoxicity data for related terpenoids. Specific IC50 values for this compound are not readily available in the cited literature. |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the expression of key pro-inflammatory cytokines. Specifically, it has been shown to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8) in in vitro models[1]. This inhibitory action on crucial mediators of inflammation suggests its potential as a therapeutic agent for inflammatory conditions. Quantitative data, such as IC50 values for cytokine inhibition, are not yet widely published.
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the cytotoxic and anti-inflammatory effects of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Cytokine Inhibition Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokine inhibition in lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: An ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
Protocol:
-
Cell Seeding and Differentiation: Seed macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 24-well plate and allow them to adhere and differentiate if necessary (e.g., PMA treatment for THP-1 cells).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
ELISA: Perform the ELISA for the target cytokines (TNF-α, IL-1β) according to the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokines of known concentrations. Calculate the concentration of cytokines in the samples based on the standard curve. Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.
Signaling Pathways
The inhibitory effects of tanshinone compounds on pro-inflammatory cytokine production are often linked to the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, the known effects of related compounds suggest potential involvement of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β.
References
An In-depth Technical Guide to the Physicochemical Properties of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a lipophilic diterpenoid quinone derived from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the tanshinone family, it shares a core structural framework that imparts a range of biological activities, including anti-inflammatory and potential anti-cancer effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and biological evaluation. Furthermore, it elucidates key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, the following table summarizes its known properties, with some data inferred from the closely related compound, Methylenetanshinquinone.
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₁₄O₃ | PubChem |
| Molecular Weight | 278.3 g/mol | PubChem |
| IUPAC Name | 1-methyl-6-methylidene-7,8-dihydro-9H-naphtho[1,2-g]benzofuran-10,11-dione | N/A |
| Synonyms | Methylenetanshinquinone | Coompo |
| Physical Description | Red powder | Coompo |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Coompo |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
Note: The compound "Methylenetanshinquinone" appears to be used interchangeably with "this compound" in some commercial and database sources. The "dihydro" prefix in the IUPAC name of Methylenetanshinquinone suggests these are likely the same compound. Further structural elucidation would be required for definitive confirmation. The lack of quantitative solubility data, a precise melting point, and a pKa value highlights areas requiring further experimental investigation.
Experimental Protocols
Extraction and Isolation from Salvia miltiorrhiza
The following protocol is a general method for the extraction and purification of tanshinones from Salvia miltiorrhiza, which can be adapted for the specific isolation of this compound.
Objective: To extract and purify this compound from the dried rhizome of Salvia miltiorrhiza.
Materials:
-
Dried and powdered rhizome of Salvia miltiorrhiza
-
Ethyl acetate (B1210297)
-
Light petroleum
-
Methanol
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Reflux the powdered Salvia miltiorrhiza rhizome with 95% ethanol to remove lipophilic compounds.[1]
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator.
-
Partition the concentrated extract with ethyl acetate and water. Collect the ethyl acetate fraction, which will contain the tanshinones.
-
Evaporate the ethyl acetate to dryness to obtain the crude tanshinone extract.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare the two-phase solvent system: light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v).[2]
-
Equilibrate the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude tanshinone extract in a suitable volume of the mobile phase (lower phase).
-
Inject the sample into the HSCCC system and begin the separation process.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine fractions containing the purified this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
Purity Assessment by HPLC:
-
Develop an appropriate HPLC method for the analysis of the purified compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point for tanshinone analysis.
-
Inject the purified sample and determine the purity by assessing the peak area of this compound relative to the total peak area.
-
In Vitro Anti-Inflammatory Activity Assay (Bovine Serum Albumin Denaturation)
This assay provides a preliminary assessment of the anti-inflammatory potential of this compound by measuring its ability to inhibit protein denaturation.
Objective: To evaluate the in vitro anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac (B195802) sodium (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
In a series of test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).
-
Prepare a control tube containing 0.5 mL of BSA solution and 0.1 mL of DMSO.
-
Prepare a positive control with a standard anti-inflammatory drug like diclofenac sodium.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 72°C for 5 minutes.
-
Cool the tubes and measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its structural similarity to other tanshinones suggests potential interactions with key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dihydrotanshinone I, a structurally related compound, has been shown to inhibit the NF-κB signaling pathway.[3] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Several natural products exert their anti-cancer effects by modulating this pathway.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is a common target for anti-cancer drug development.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. This guide has summarized its known physicochemical properties and provided foundational experimental protocols for its study. The elucidation of its precise molecular mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, remains a critical area for future research. Further investigation is warranted to determine its quantitative physicochemical parameters, optimize isolation and purification protocols, and conduct comprehensive preclinical studies to validate its therapeutic potential. Such efforts will be instrumental in advancing this compound from a promising natural compound to a potential clinical candidate.
References
- 1. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Methylenedihydrotanshinquinone: A Technical Guide for Early-Stage Research
An In-depth Exploration of a Novel Tanshinone Derivative for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive early-stage research on Methylenedihydrotanshinquinone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the existing knowledge of closely related tanshinone compounds, particularly dihydrotanshinone (B163075) I, to serve as a foundational resource for future investigation into this compound.
Introduction to this compound and the Tanshinone Family
This technical guide will synthesize the available information on tanshinone derivatives, with a focus on dihydrotanshinones, to provide a predictive framework for the early-stage research of this compound. We will delve into potential biological activities, experimental protocols for their assessment, and the signaling pathways they may modulate.
Quantitative Data on Related Tanshinone Derivatives
Table 1: In Vitro Cytotoxic Activity of Dihydrotanshinone I (DHTS)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 p53+/+ | Colon Cancer | Data Not Quantified | [7] |
| HCT116 p53-/- | Colon Cancer | Data Not Quantified | [7] |
| HeLa | Cervical Cancer | Data Not Quantified | [8] |
Note: While the referenced study[7] indicates potent activity, specific IC50 values were not provided in the abstract.
Table 2: In Vitro Cytotoxic Activity of Other Tanshinone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone IIA | T24 | Bladder Cancer | Potent (103.4-fold > TNIIA alone in nanoemulsion) | [4] |
| Tanshinone Microemulsion | K562/ADM | Leukemia | Cytotoxic Effects Observed | [4] |
Key Experimental Protocols
To facilitate future research on this compound, this section details common experimental protocols used to evaluate the biological activities of tanshinone derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in elucidating the mechanism of action by observing changes in the expression levels of key signaling proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign mice to treatment (test compound) and control (vehicle) groups. Administer the treatment via a suitable route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
Potential Signaling Pathways and Mechanisms of Action
Based on research on related tanshinones, this compound may exert its biological effects by modulating several key signaling pathways implicated in cancer progression, inflammation, and neurodegeneration.
Inhibition of HIF-1α Pathway
Dihydrotanshinone I has been shown to inhibit the accumulation and activation of hypoxia-inducible factor-1α (HIF-1α) protein, a key regulator of tumor adaptation to hypoxia[8]. This inhibition occurs at the translational level by downregulating the mTOR/p70S6K/4E-BP1 and MEK/ERK pathways[8].
Caption: Predicted inhibition of the HIF-1α pathway by this compound.
Induction of ROS-Dependent Apoptosis
Dihydrotanshinone has been reported to induce apoptosis in colon cancer cells through a p53-independent but reactive oxygen species (ROS)-dependent pathway[7][9]. This involves mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential and an increase in intracellular ROS, ultimately triggering programmed cell death.
References
- 1. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylenetanshinquinone | C18H14O3 | CID 105118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Methylenedihydrotanshinquinone: A Technical Guide
Disclaimer: The scientific literature predominantly uses the synonym "Cryptotanshinone" or "Tanshinone C" when referring to Methylenedihydrotanshinquinone. Due to the limited availability of data under the name "this compound," this guide will primarily focus on the substantial body of research conducted on Cryptotanshinone (B1669641) and other closely related tanshinones, such as Tanshinone I and Tanshinone IIA. These compounds share a core structural similarity and exhibit overlapping biological activities.
Introduction
This compound, a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising natural product with a wide spectrum of pharmacological activities.[1] Traditionally used in Chinese medicine for cardiovascular ailments, modern research has unveiled its potential in oncology, neuroprotection, and anti-inflammatory applications.[2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, detailing its mechanisms of action, relevant signaling pathways, and quantitative data from key studies. It is intended for researchers, scientists, and drug development professionals.
Therapeutic Potential and Molecular Targets
This compound (Cryptotanshinone) and its related tanshinones exert their therapeutic effects by modulating a multitude of cellular processes and signaling pathways. The primary areas of investigation include cancer, inflammation, neurodegenerative diseases, and cardiovascular disorders.
Anti-Cancer Activity
Tanshinones have demonstrated significant anti-tumor effects across various cancer types by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and suppressing metastasis and angiogenesis.[4][5]
Key Therapeutic Targets:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Cryptotanshinone is a potent inhibitor of STAT3, a key transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation.[6] It blocks the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation.[7]
-
PI3K/Akt/mTOR Pathway: This crucial pathway, often dysregulated in cancer, is a significant target. Tanshinone I and Tanshinone IIA have been shown to suppress this pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[8][9]
-
Nuclear Factor-kappa B (NF-κB): By inhibiting the NF-κB signaling pathway, tanshinones can reduce the expression of pro-inflammatory and anti-apoptotic genes that contribute to tumor growth and survival.[10]
-
Androgen Receptor (AR): Cryptotanshinone has been shown to target AR signaling, which is critical for the development and progression of prostate cancer.[1]
Quantitative Data on Anti-Cancer Activity:
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Cryptotanshinone | DU145 (Prostate) | STAT3 Inhibition (cell-free) | 4.6 µM | [6] |
| Cryptotanshinone | DU145 (Prostate) | JAK2 Phosphorylation | ~5 µM | [2] |
| Cryptotanshinone | KB-3-1 (Cervical) | Cytotoxicity (MTS/PMS) | 6.9 µM | [6] |
| Tanshinone I | U2OS (Osteosarcoma) | Growth Inhibition | ~1-1.5 µM | [5] |
| Tanshinone I | MOS-J (Osteosarcoma) | Growth Inhibition | ~1-1.5 µM | [5] |
Anti-Inflammatory Effects
The anti-inflammatory properties of tanshinones are well-documented and are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.[3]
Key Therapeutic Targets:
-
Toll-like Receptor 4 (TLR4): Total tanshinones have been shown to block the dimerization of TLR4, a key receptor in the innate immune response that triggers inflammatory signaling cascades upon activation by lipopolysaccharide (LPS).[3]
-
NF-κB Pathway: As in cancer, inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of tanshinones. They prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10][11]
-
Mitogen-Activated Protein Kinases (MAPKs): Tanshinones suppress the phosphorylation of MAPKs such as ERK1/2, p38, and JNK, which are involved in the production of inflammatory cytokines.[10]
Quantitative Data on Anti-Inflammatory Activity:
| Compound | Cell Line | Target/Effect | Concentration | Inhibition | Reference |
| Compound 9 (a tanshinone) | THP-1 Macrophages | TNF-α production | 5 µM | 56.3% | [12] |
| Compound 9 (a tanshinone) | THP-1 Macrophages | IL-1β production | 5 µM | 67.6% | [12] |
| Compound 9 (a tanshinone) | THP-1 Macrophages | IL-8 production | 5 µM | 51.7% | [12] |
Neuroprotective Effects
Tanshinones exhibit neuroprotective properties by combating oxidative stress, inflammation, and apoptosis in neuronal cells.[13][14]
Key Therapeutic Targets:
-
Amyloid-β (Aβ) Aggregation: Cryptotanshinone has been shown to inhibit the spontaneous aggregation of Aβ42, a key event in the pathogenesis of Alzheimer's disease.[9]
-
Keap1-Nrf2/ARE Pathway: Tanshinone IIA can activate this pathway, leading to the upregulation of antioxidant enzymes and protecting against oxidative stress-induced neuronal damage.[15]
-
RAGE/NF-κB Pathway: Tanshinone IIA has been found to inhibit this pathway, which is implicated in Aβ-induced neuroinflammation.[3]
-
Anti-apoptotic Proteins (e.g., Bcl-2): Tanshinone IIA can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like cleaved caspase-3.[14]
Cardiovascular Effects
The traditional use of Danshen for cardiovascular conditions is supported by modern research demonstrating the cardioprotective effects of tanshinones.[2]
Key Therapeutic Targets:
-
Oxidative Stress Pathways: Tanshinones exhibit antioxidant properties that protect the myocardium from ischemia-reperfusion injury.[2]
-
Anti-inflammatory Pathways: As described above, the anti-inflammatory effects of tanshinones contribute to their cardioprotective actions.[16]
-
PI3K/Akt Pathway: This pathway is involved in the cardioprotective effects of Tanshinone IIA.[16]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and related tanshinones.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Cryptotanshinone) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
General Protocol:
-
Treat cells with the test compound and/or stimuli (e.g., growth factors, LPS) for the desired time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Akt, NF-κB).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
General Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15-20 minutes.
-
Analyze the stained cells by flow cytometry, detecting the fluorescence signals for FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound (Cryptotanshinone) and other tanshinones are pleiotropic molecules that modulate a network of signaling pathways implicated in major diseases. Their ability to target key nodes in cancer (STAT3, PI3K/Akt), inflammation (NF-κB, TLR4), and neurodegeneration (Aβ aggregation, Nrf2) underscores their significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of these compounds as novel therapeutic agents. Future studies should focus on elucidating the precise molecular interactions, optimizing their pharmacokinetic properties, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible clinical benefits.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cryptotanshinone attenuates LPS-induced acute lung injury by regulating metabolic reprogramming of macrophage [frontiersin.org]
- 9. Cryptotanshinione inhibits β-amyloid aggregation and protects damage from β-amyloid in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone Suppressed Inflammatory Cytokines Secretion in RAW264.7 Macrophages through Inhibition of the NF-κB and MAPK Signaling Pathways | springermedicine.com [springermedicine.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Pharmacological Profile of Methylenedihydrotanshinquinone
To the intended audience of researchers, scientists, and drug development professionals:
This document aims to provide a comprehensive overview of the preliminary pharmacological profile of Methylenedihydrotanshinquinone. However, based on an extensive review of publicly available scientific literature, it is evident that detailed pharmacological studies on this specific compound are limited. While its existence is confirmed and it is available from commercial suppliers, in-depth research detailing its mechanisms of action, comprehensive biological activities, and associated signaling pathways is not yet prevalent in published literature.
The available information primarily points to its classification within the tanshinone family of compounds, which are natural products isolated from Salvia miltiorrhiza (Danshen). The broader class of tanshinones is well-studied and known for a wide range of pharmacological activities.
This guide will present the limited specific data available for this compound and supplement it with a broader overview of the pharmacological context provided by related tanshinone compounds. This approach is intended to offer a foundational understanding and highlight potential areas for future research.
Chemical Identity and Properties
-
IUPAC Name: 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
-
Synonyms: Methylenetanshinquinone, Tanshinquinone, methylene-
-
CAS Number: 67656-29-5
-
Molecular Formula: C₁₈H₁₄O₃
-
Molecular Weight: 278.3 g/mol
Overview of Pharmacological Activities of the Tanshinone Class
Tanshinones, as a class of abietane (B96969) diterpenes from Salvia miltiorrhiza, exhibit a wide array of biological effects.[2] These activities provide a likely framework for the potential pharmacological profile of this compound. Key activities of tanshinones include:
-
Anticancer Activity: Many tanshinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Cardiovascular Effects: Tanshinones are traditionally used in Chinese medicine for cardiovascular conditions.[3]
-
Anti-inflammatory and Antioxidant Effects: These are common properties among phenolic and quinonoid compounds like tanshinones.[2]
-
Neuroprotective Effects: Some tanshinones have shown potential in models of neurodegenerative diseases.
Preliminary Pharmacological Data for this compound
The currently available quantitative data for this compound is sparse and primarily focuses on its anti-parasitic and cytotoxic activities.
Quantitative Data
| Activity | Target/Cell Line | IC₅₀ (µM) | Citation |
| Antiplasmodial | Plasmodium falciparum | 6.3 | [3] |
| Antitrypanosomal | Trypanosoma brucei rhodesiense | 0.5 | [3] |
| Cytotoxicity | L6 cells (rat skeletal myoblasts) | 12.1 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed experimental protocols for the determination of the IC₅₀ values listed above are not available in the public domain. However, a general methodology for such assays is provided below for context.
General Experimental Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This is a generalized workflow and does not represent the specific protocol used for the data in the table above.
Postulated Signaling Pathways and Mechanisms of Action
Given the lack of specific studies on this compound, we can only postulate its potential mechanisms of action based on the known activities of other tanshinones.
Potential Anticancer Mechanism of Action (Hypothetical)
Many tanshinone derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. A simplified, hypothetical signaling pathway is depicted below.
Future Directions
The preliminary data on this compound, particularly its potent antitrypanosomal activity, suggests that it is a compound of interest for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines, parasites, bacteria, and viruses.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Studies: Assessing its efficacy and safety in animal models of relevant diseases.
-
Synthetic Chemistry: Exploring the synthesis of derivatives to improve potency and selectivity.
Conclusion
This compound is a natural product from the tanshinone family with documented anti-parasitic and cytotoxic activities. While the current body of specific pharmacological data is limited, the well-established biological activities of related tanshinones provide a strong rationale for more in-depth investigation of this compound. Further research is necessary to fully characterize its pharmacological profile and evaluate its potential as a therapeutic agent.
References
Methodological & Application
Analytical Methods for Methylenedihydrotanshinquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds predominantly found in the roots of Salvia miltiorrhiza (Danshen). The analytical quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Disclaimer: As of the date of this document, specific validated analytical methods for this compound are not widely published. The following protocols are proposed based on established and validated methods for structurally similar tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone.[1][2][3][4] Optimization and validation of these methods are essential for accurate and reliable quantification of this compound.
I. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of phytochemicals. This method relies on the chromatographic separation of the analyte followed by its detection based on ultraviolet-visible (UV-Vis) absorbance.
Application Note:
This HPLC-DAD method is suitable for the routine quality control of raw herbal materials and extracts containing this compound. It offers a cost-effective and reliable approach for determining the purity and concentration of the compound. The proposed method utilizes a reversed-phase C18 column and a mobile phase optimized for the separation of various tanshinones.[1][2]
Proposed Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727), tetrahydrofuran, water, and glacial acetic acid (20:35:44:1, v/v/v/v) or a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[1][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Detection should be performed by scanning a range of 200-400 nm, with a specific monitoring wavelength around 254 nm, which is effective for tanshinones.[1]
2. Sample Preparation:
-
Plant Material (e.g., Salvia miltiorrhiza root):
-
Grind the dried plant material into a fine powder.
-
Accurately weigh about 0.1 g of the powder into a centrifuge tube.
-
Add 10 mL of methanol and extract using ultrasonication for 30 minutes.[2]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3. Preparation of Standards:
-
Prepare a stock solution of this compound (if a reference standard is available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve.
Quantitative Data Summary (Based on Analogous Tanshinones):
| Parameter | Cryptotanshinone | Tanshinone I | Tanshinone IIA |
| Linearity Range (µg/mL) | 0.1 - 500 | 0.1 - 500 | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Recovery (%) | 96.2 - 102.5 | 96.2 - 102.5 | 96.2 - 102.5 |
| RSD of Precision (%) | < 1.0 | < 1.0 | < 1.0 |
Data adapted from methods for cryptotanshinone, tanshinone I, and tanshinone IIA.[1][2]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices.
Application Note:
This LC-MS/MS method is ideal for pharmacokinetic studies of this compound in plasma, urine, or tissue samples. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and allows for accurate quantification even at very low levels.[4]
Proposed Experimental Protocol:
1. Instrumentation and Conditions:
-
System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7.1-9 min, 10% B.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound. A proposed approach would be to identify the precursor ion [M+H]⁺ and then optimize the collision energy to find the most abundant and stable product ions.
3. Sample Preparation:
-
The sample preparation protocol for biological matrices described in the HPLC-DAD section (protein precipitation) is also applicable here. For increased cleanliness, a solid-phase extraction (SPE) protocol may be developed.
4. Data Analysis:
-
Peak integration and quantification will be performed using the instrument's software.
-
A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
Proposed Quantitative Data Summary (LC-MS/MS):
| Parameter | Proposed Value for this compound |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 1 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (RSD %) | < 15% |
| Accuracy (%) | 85 - 115% |
These are proposed values and must be determined experimentally during method validation.
III. Visualization of Experimental Workflows
Diagram 1: HPLC-DAD Analysis Workflow
Caption: Workflow for the analysis of this compound by HPLC-DAD.
Diagram 2: LC-MS/MS Analysis Workflow for Biological Samples
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
References
- 1. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylenedihydrotanshinquinone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). Tanshinones have garnered significant interest in oncology research due to their potent cytotoxic and anti-tumor activities across a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, based on existing literature for this compound and its closely related analogs. The primary mechanisms of action for tanshinones involve the induction of apoptosis, modulation of the STAT3 signaling pathway, and the generation of reactive oxygen species (ROS).
Data Presentation
The cytotoxic effects of this compound and its related tanshinone analogs have been evaluated in numerous cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Methylene Tanshinquinone in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Nasopharyngeal Carcinoma | < 1.0 |
| Hep-2 | Larynx Carcinoma | < 1.0 |
| Colo-205 | Colon Carcinoma | < 1.0 |
| Hela | Cervical Carcinoma | < 1.0 |
Table 2: Cytotoxicity of Related Tanshinone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Dihydrotanshinone I | SGC7901 | Gastric Cancer | Significantly higher cytotoxicity than other tanshinones | [2] |
| Dihydrotanshinone I | MGC803 | Gastric Cancer | Significantly higher cytotoxicity than other tanshinones | [2] |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0 - 1.5 µM | [3][4] |
| Tanshinone I | MOS-J | Osteosarcoma | ~1.0 - 1.5 µM | [3][4] |
| Dihydrotanshinone I | Anaplastic Thyroid Cancer Cells | Anaplastic Thyroid Cancer | Significant reduction in cell viability | [5] |
| Dihydrotanshinone I | HCT116 (Oxaliplatin-Resistant) | Colorectal Cancer | Effective inhibition of proliferation | [6] |
| Dihydrotanshinone I | Gallbladder Cancer Cells | Gallbladder Cancer | Exerted cytotoxic effects | [7] |
Signaling Pathways and Mechanisms of Action
Tanshinones, including this compound, exert their anticancer effects through multiple signaling pathways. The primary mechanisms identified are the induction of apoptosis, inhibition of the STAT3 signaling pathway, and the generation of reactive oxygen species (ROS).
Apoptosis Induction
This compound and related compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[8]
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. Tanshinones have been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking the transcription of its target genes.[9][10]
Reactive Oxygen Species (ROS) Generation
Tanshinones can induce the production of ROS within cancer cells. While low levels of ROS can promote cell survival, high levels lead to oxidative stress, causing damage to cellular components and ultimately triggering apoptosis. This selective increase in ROS in cancer cells, which already have a higher basal level of oxidative stress compared to normal cells, is a key aspect of the anticancer mechanism of tanshinones.[11]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and STAT3 signaling.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a member of the tanshinone family, demonstrates significant potential as an anticancer agent. The provided application notes and protocols offer a framework for investigating its efficacy and mechanisms of action in various cancer cell lines. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the therapeutic potential of this promising compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Methylenedihydrotanshinquinone: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo administration of Methylenedihydrotanshinquinone, a derivative of tanshinone. Due to the limited direct experimental data on this compound, the following protocols are largely extrapolated from extensive research on its close structural analog, Tanshinone IIA. These guidelines are intended to serve as a starting point for preclinical investigations into the therapeutic potential of this compound in various disease models.
Quantitative Data Summary
The administration protocols for tanshinone derivatives vary depending on the animal model, the pathological condition being studied, and the intended therapeutic effect. The following tables summarize typical dosage ranges and pharmacokinetic parameters for Tanshinone IIA, which can be used as a reference for initiating studies with this compound.
Table 1: In Vivo Administration of Tanshinone IIA in Rodent Models
| Animal Model | Pathological Condition | Route of Administration | Dosage (mg/kg) | Frequency | Duration | Key Findings |
| Rats | Myocardial Infarction | Intragastric | 60 | Daily | 1 week | Reduced inflammatory response and improved heart function.[1] |
| Mice (xenograft) | Breast Cancer | Subcutaneous | 30 | 3 times/week | 10 weeks | Reduction in tumor volume. |
| Mice (xenograft) | Cervical Cancer | - | - | - | - | 66% reduction in tumor volume.[2] |
| Mice (xenograft) | Ovarian Cancer | - | - | - | - | Inhibition of tumor growth.[2] |
| ApoE-/- Mice | Atherosclerosis | - | - | - | - | Attenuation of atherosclerotic plaque development.[3] |
Table 2: Pharmacokinetic Parameters of Tanshinone IIA and Related Compounds
| Compound | Animal Model | Route of Administration | Cmax | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) |
| Tanshinone IIA | Rats | Intravenous | - | - | 7.5 (terminal) | - |
| Tanshinone IIA | Rats | Oral | - | - | - | < 3.5 |
| Cryptotanshinone | Rats | Oral | - | - | - | ~2.1 |
| Sodium Tanshinone IIA Sulfonate | Humans | Intravenous | - | - | 1 ± 0.8 | - |
Note: The poor oral bioavailability of lipophilic tanshinones like Tanshinone IIA is a critical consideration for study design.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on Tanshinone IIA, which can be applied to the investigation of this compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC-Na), corn oil, or a solution of DMSO and PEG)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
-
Weighing scale
-
Appropriate syringes and gavage needles
Procedure:
-
Vehicle Selection: Due to the lipophilic nature of tanshinones, a suspension is often required for oral administration. A common vehicle is 0.5% CMC-Na in sterile water. For intraperitoneal or intravenous injections, solubility may be increased by first dissolving the compound in a small amount of an organic solvent like DMSO, followed by dilution with a vehicle such as polyethylene (B3416737) glycol (PEG) or saline. It is crucial to perform preliminary solubility and stability tests for this compound in the chosen vehicle.
-
Preparation of Suspension (for Oral Gavage):
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
For larger volumes, a homogenizer can be used to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer before and during administration to maintain homogeneity.
-
Administration in an In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
Animal Model:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
Experimental Groups:
-
Control Group: Vehicle only.
-
Positive Control Group: Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Treatment Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg).
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound or the vehicle orally via gavage one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Administration in an In Vivo Cancer Model (Xenograft)
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into experimental groups:
-
Control Group: Vehicle only.
-
Positive Control Group: A standard chemotherapeutic agent relevant to the cancer type.
-
Treatment Groups: this compound at various doses.
-
-
Administration: Administer the treatment as per the study design (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at a specified frequency (e.g., daily, three times a week).
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known effects of Tanshinone IIA, and a general experimental workflow for in vivo studies.
References
Application Notes and Protocols for Inducing Apoptosis in vitro with Methylenedihydrotanshinquinone
Disclaimer: There is currently limited specific data available in the scientific literature regarding the induction of apoptosis by methylenedihydrotanshinquinone (B1631873). The following application notes and protocols are based on studies of structurally related tanshinone compounds, such as Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone, which have been shown to induce apoptosis in various cancer cell lines. These protocols can serve as a starting point for investigating the pro-apoptotic potential of this compound.
Introduction
This compound is a derivative of tanshinones, a group of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Related tanshinone compounds have demonstrated significant anti-cancer effects by inducing apoptosis in a variety of cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell survival and death. This document provides detailed protocols for assessing the apoptotic effects of this compound in vitro, based on established methodologies for similar compounds.
Data Presentation: Cytotoxicity of Related Tanshinone Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of related tanshinone compounds in various cancer cell lines, which can be used as a reference for determining the effective concentration range for this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Dihydrotanshinone I | Huh-7 | Hepatocellular Carcinoma | ~3.5 (48h) | [1] |
| Dihydrotanshinone I | HepG2 | Hepatocellular Carcinoma | ~4.0 (48h) | [1] |
| 15,16-Dihydrotanshinone I | SW480 | Colorectal Adenocarcinoma | ~1.0 µg/ml (24h) | [2] |
| 15,16-Dihydrotanshinone I | SW620 | Colorectal Adenocarcinoma | ~1.5 µg/ml (24h) | [2] |
| Cryptotanshinone | AGS | Gastric Cancer | ~10 (48h) | [3] |
| Cryptotanshinone | MKN-45 | Gastric Cancer | ~15 (48h) | [3] |
| Tanshinone IIA | MG-63 | Osteosarcoma | Not specified | [4] |
| Tanshinone IIA | A2780 | Ovarian Cancer | Not specified | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of apoptosis by analyzing the expression of key regulatory proteins.
Materials:
-
Cancer cell line treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-p-AKT, anti-p-STAT3, anti-p-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways that may be modulated by this compound to induce apoptosis, based on the known mechanisms of related tanshinone compounds.
Caption: Experimental workflow for investigating in vitro apoptosis.
Caption: Potential intrinsic apoptosis pathway activation.
Caption: Inhibition of pro-survival signaling pathways.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylenedihydrotanshinquinone in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological drivers of this neuronal damage include oxidative stress, chronic neuroinflammation, and apoptosis. There is a growing interest in the therapeutic potential of natural compounds that can modulate these pathways. Tanshinones, a group of bioactive compounds isolated from the roots of Salvia miltiorrhiza, have demonstrated significant therapeutic potential, including neuroprotective effects. While extensive research has been conducted on major tanshinones like Tanshinone IIA, the specific neuroprotective applications of Methylenedihydrotanshinquinone remain an emerging area of investigation.
This document provides a detailed guide for researchers interested in exploring the neuroprotective effects of this compound. The protocols and hypothesized mechanisms outlined below are based on the known biological activities of structurally related tanshinones and provide a foundational framework for initiating neuroprotective studies with this compound.
Hypothesized Neuroprotective Mechanisms of this compound
Based on the neuroprotective effects observed with other tanshinones, this compound is hypothesized to exert its protective effects on neuronal cells through three primary mechanisms:
-
Anti-inflammatory Effects: By inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, this compound may reduce the production of inflammatory cytokines like TNF-α and IL-1β in microglia and astrocytes, thereby mitigating neuroinflammation.
-
Antioxidant Activity: this compound is proposed to enhance the cellular antioxidant defense system, potentially through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. This would lead to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS) that cause oxidative damage to neurons.
-
Anti-apoptotic Effects: By modulating apoptosis-regulating proteins, such as the Bcl-2 family and caspases, this compound may prevent the premature death of neuronal cells exposed to neurotoxic stimuli.
Data Presentation: Summary of Potential Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described in this document.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 5.1 | 25.8 ± 3.2 |
| LPS (1 µg/mL) | - | 850.6 ± 75.3 | 420.1 ± 40.5 |
| LPS + MDT (1) | 1 | 675.4 ± 60.1 | 330.7 ± 35.8 |
| LPS + MDT (5) | 5 | 450.9 ± 42.8 | 210.3 ± 22.1 |
| LPS + MDT (10) | 10 | 250.1 ± 28.3 | 115.6 ± 15.4 |
MDT: this compound
Table 2: Effect of this compound on Oxidative Stress Markers in H₂O₂-treated SH-SY5Y Neuronal Cells
| Treatment Group | Concentration (µM) | Intracellular ROS (RFU) | SOD Activity (U/mg protein) |
| Control | - | 100 ± 10 | 150.4 ± 12.5 |
| H₂O₂ (100 µM) | - | 520 ± 45 | 75.2 ± 8.1 |
| H₂O₂ + MDT (1) | 1 | 410 ± 38 | 98.6 ± 9.3 |
| H₂O₂ + MDT (5) | 5 | 280 ± 25 | 125.3 ± 11.7 |
| H₂O₂ + MDT (10) | 10 | 150 ± 18 | 145.8 ± 13.2 |
MDT: this compound; RFU: Relative Fluorescence Units; SOD: Superoxide Dismutase
Table 3: Effect of this compound on Apoptotic Markers in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Dosage (mg/kg) | Infarct Volume (mm³) | Caspase-3 Activity (fold change) |
| Sham | - | 0 | 1.0 ± 0.1 |
| Ischemia/Reperfusion (I/R) | - | 210.5 ± 20.3 | 4.5 ± 0.5 |
| I/R + MDT (10) | 10 | 150.2 ± 15.8 | 3.2 ± 0.4 |
| I/R + MDT (25) | 25 | 95.7 ± 10.1 | 2.1 ± 0.3 |
| I/R + MDT (50) | 50 | 60.3 ± 7.5 | 1.5 ± 0.2 |
MDT: this compound
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglial Cells
Objective: To investigate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MDT)
-
ELISA kits for TNF-α and IL-1β
-
Reagents for Western Blot analysis of NF-κB pathway proteins (p65, IκBα)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of MDT (1, 5, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of total and phosphorylated p65 and IκBα.
Protocol 2: In Vitro Evaluation of Antioxidant Activity in Neuronal Cells
Objective: To determine the protective effect of this compound against oxidative stress in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound (MDT)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Assay kits for Superoxide Dismutase (SOD) activity
-
Reagents for Western Blot analysis of Nrf2 and HO-1
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Plate cells in 96-well (for ROS) or 6-well (for Western blot) plates. Pre-treat with MDT (1, 5, 10 µM) for 4 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (100 µM) for 24 hours.
-
Measurement of Intracellular ROS: Incubate cells with DCFH-DA (10 µM) for 30 minutes. Measure the fluorescence intensity using a microplate reader.
-
SOD Activity Assay: Measure SOD activity in cell lysates using a commercially available kit.
-
Western Blot Analysis: Analyze the expression levels of Nrf2 in nuclear extracts and HO-1 in total cell lysates.
Protocol 3: In Vivo Assessment of Neuroprotective Effects in a Stroke Model
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (MDT)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Assay kits for caspase-3 activity
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.
-
Drug Administration: Administer MDT (10, 25, 50 mg/kg, i.p.) at the onset of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-reperfusion.
-
Infarct Volume Measurement: Sacrifice the animals at 24 hours post-reperfusion. Stain brain slices with TTC and quantify the infarct volume.
-
Caspase-3 Activity Assay: Measure caspase-3 activity in the ischemic brain tissue homogenates using a specific assay kit.
Visualizations
Signaling Pathways
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for neuroprotective studies.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently limited, the established activities of related tanshinones provide a strong rationale for its investigation. The proposed mechanisms of anti-inflammation, antioxidation, and anti-apoptosis offer promising avenues for research. The detailed protocols and hypothetical data presented in this document serve as a comprehensive guide for researchers to initiate and advance the study of this compound as a potential therapeutic agent for neurodegenerative diseases. Future studies should focus on validating these hypothesized mechanisms and exploring the pharmacokinetic and safety profiles of this compound to establish its therapeutic potential.
Application Notes and Protocols for High-Throughput Screening of Methylenedihydrotanshinquinone as a Potential STAT3 Inhibitor
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the potential inhibitory activity of Methylenedihydrotanshinquinone against Signal Transducer and Activator of Transcription 3 (STAT3). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Constitutive activation of STAT3 is implicated in a wide range of human cancers, making it an attractive target for cancer therapy.[1][2][3] High-throughput screening assays are essential tools for identifying novel small molecule inhibitors of STAT3, such as the uncharacterized compound this compound.
This document outlines two robust HTS assays for screening compounds that inhibit STAT3 function: a Fluorescence Polarization (FP) assay to identify direct inhibitors of STAT3 dimerization and a cell-based Luciferase Reporter Assay to measure the inhibition of STAT3 transcriptional activity.
Signaling Pathway of STAT3 Activation
The activation of STAT3 is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs).[4] JAKs then phosphorylate STAT3 proteins on a specific tyrosine residue.[5] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1][5] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating gene transcription.[1][6]
Caption: A diagram of the STAT3 signaling pathway.
Fluorescence Polarization (FP) Assay for STAT3 Dimerization
This biochemical assay is designed to identify inhibitors that directly disrupt the formation of STAT3 dimers by targeting the SH2 domain. The assay measures the change in polarization of a fluorescently labeled phosphotyrosine peptide upon binding to the STAT3 protein. Small molecules that inhibit this interaction will result in a decrease in the fluorescence polarization signal.[2][7][8]
Experimental Workflow
Caption: Workflow for the STAT3 Fluorescence Polarization assay.
Experimental Protocol
Materials and Reagents:
-
Purified, full-length human STAT3 protein
-
Fluorescently labeled phosphotyrosine peptide (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)[5]
-
Assay Buffer: 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA[7]
-
Test compound: this compound
-
Positive control inhibitor (e.g., S3I-1757)[8]
-
DMSO
-
384-well black microtiter plates[2]
Procedure:
-
Prepare a stock solution of this compound and a known STAT3 inhibitor in DMSO. Create a serial dilution of the compounds.
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions and controls (DMSO for negative control) into the wells of a 384-well plate.
-
Prepare a working solution of STAT3 protein in the assay buffer. A final concentration of around 100-480 nM is often used, which should be optimized to give about 80% of the maximum FP response.[5][7]
-
Add the STAT3 protein solution to each well, except for the wells designated as "no protein" controls.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.[7]
-
Prepare a working solution of the fluorescently labeled phosphotyrosine peptide in the assay buffer. A final concentration of 10-20 nM is typical.[5][7]
-
Add the fluorescent peptide solution to all wells.
-
Incubate the plate at 4°C for at least 14 hours to allow the binding to reach equilibrium.[7]
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
Calculate the percentage of inhibition and determine the IC50 value for this compound.
Data Presentation
| Compound | IC50 (µM) |
| This compound | Hypothetical Value |
| S3I-1757 (Positive Control) | 13.5 ± 0.5[5] |
| Stattic (Negative Control for direct binding) | >600[6][8] |
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This cell-based assay measures the transcriptional activity of STAT3 in response to stimulation.[9][10] Cells are transfected with a reporter construct containing a STAT3-responsive element driving the expression of a luciferase gene.[9][10] Inhibition of the STAT3 pathway by a test compound will lead to a decrease in luciferase expression and, consequently, a reduction in the luminescent signal.[3]
Experimental Workflow
Caption: Workflow for the STAT3 Luciferase Reporter assay.
Experimental Protocol
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)[4]
-
Constitutively expressing Renilla luciferase plasmid (for normalization)[9][10]
-
Transfection reagent (e.g., Lipofectamine)[11]
-
Cell culture medium and serum
-
Recombinant human IL-6 (or other STAT3 activator)[4]
-
Test compound: this compound
-
Positive control inhibitor (e.g., a known STAT3 inhibitor)
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[11]
-
Incubate the cells for 24-48 hours to allow for plasmid expression.[11]
-
Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of IL-6 to activate the STAT3 pathway.[4]
-
Incubate the cells for an additional 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[11]
-
Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC50 value for this compound.
Data Presentation
| Compound | IC50 (µM) | Cell Line |
| This compound | Hypothetical Value | HEK293 |
| STX-0119 (Positive Control) | 99% inhibition at 100 µM[12] | HeLa |
Conclusion
The described fluorescence polarization and luciferase reporter assays provide a comprehensive platform for the high-throughput screening and characterization of potential STAT3 inhibitors like this compound. The FP assay allows for the identification of direct binders to the STAT3 SH2 domain, while the luciferase assay confirms the functional inhibition of STAT3-mediated transcription in a cellular context. These assays are crucial first steps in the evaluation of novel compounds for their potential as therapeutic agents targeting the STAT3 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 11. biocompare.com [biocompare.com]
- 12. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Therapeutic Potential: Advanced Drug Delivery Systems for Methylenedihydrotanshinquinone
Application Notes and Protocols for Researchers
For Immediate Release
Researchers and drug development professionals now have access to detailed application notes and protocols for developing sophisticated drug delivery systems for Methylenedihydrotanshinquinone. This hydrophobic compound, a derivative of tanshinone, has shown significant promise in preclinical studies for its anti-cancer and anti-inflammatory properties. However, its poor aqueous solubility presents a major hurdle for clinical application, leading to low bioavailability.[1][2]
These comprehensive guidelines outline the formulation and evaluation of liposomal and nanoparticle-based delivery systems designed to overcome the solubility challenges and enhance the therapeutic efficacy of this compound. By encapsulating the active compound, these advanced delivery platforms can improve its stability, prolong circulation time, and enable targeted delivery to disease sites.
Physicochemical Properties of Tanshinones
A thorough understanding of the physicochemical properties of this compound and related tanshinones is critical for the rational design of an effective drug delivery system. Due to limited specific data on this compound, properties of structurally similar and well-studied tanshinones, such as Cryptotanshinone (B1669641) and Tanshinone IIA, are presented below as a reference. These compounds share a core hydrophobic structure, making them suitable models.
| Property | Cryptotanshinone | Other Related Compounds | Reference |
| Molecular Formula | C₁₉H₂₀O₃ | C₇H₈O₂ (Methylhydroquinone) | [1] |
| Molecular Weight | 296.36 g/mol | 124.14 g/mol (Methylhydroquinone) | [1] |
| Melting Point | 184°C | - | [1] |
| logP | 4.13 | 1.00 (Methylhydroquinone) | [3] |
| Aqueous Solubility | 9.76 µg/mL | Poor | [3] |
Note: logP is a measure of lipophilicity. A higher logP value indicates greater lipid solubility and lower water solubility. The high logP value of Cryptotanshinone underscores the hydrophobic nature of this class of compounds.
Liposomal Drug Delivery Systems
Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer enclosing an aqueous core.[4][5] For hydrophobic drugs like this compound, the compound is primarily entrapped within the lipid bilayer.[4]
Quantitative Data for Liposomal Formulations of Hydrophobic Drugs
The following table summarizes typical quantitative data obtained from liposomal formulations of hydrophobic drugs, providing a benchmark for the development of a this compound-loaded system.
| Parameter | Typical Value | Method of Analysis | Reference |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | [6] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [6] |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry | [6] |
| Encapsulation Efficiency (EE%) | > 80% | Centrifugation followed by HPLC | [6] |
| Drug Loading (DL%) | 1 - 5% | HPLC | [6] |
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by size reduction to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 30-60 minutes.
-
For further size reduction and to form unilamellar vesicles, use a probe sonicator (on ice to prevent lipid degradation) or an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal suspension using a DLS instrument.
-
To determine the encapsulation efficiency, separate the unencapsulated this compound from the liposomes by centrifugation or dialysis. Quantify the amount of encapsulated drug using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow for Liposome (B1194612) Preparation and Characterization
Caption: Workflow for liposome formulation and analysis.
Nanoparticle-Based Drug Delivery Systems
Polymeric and solid lipid nanoparticles are effective carriers for enhancing the delivery of hydrophobic drugs like tanshinones.[7][8] These systems can improve oral bioavailability and provide sustained release.[2][7]
Quantitative Data for Nanoparticle Formulations of Tanshinones
The following table presents quantitative data from studies on nanoparticle formulations of Tanshinone IIA and Cryptotanshinone.
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLA Nanoparticles | Tanshinone IIA | 192.5 | -26.27 | 86.35 | 1.61 | [7] |
| Calcium Alginate Nanoparticles | Tanshinone IIA | 100 - 400 | -8.41 | 46.5 | 42.4 | [9] |
| Solid Lipid Nanoparticles | Cryptotanshinone | 178.6 | -36.4 | >80% (Implied) | - | [10] |
| Silica (B1680970) Nanoparticle Solid Dispersions | Tanshinone IIA | - | - | - | - | [11][12] |
| Nanocrystals | Cryptotanshinone | 315.67 | ~0 | - | - | [3] |
Note: PLA stands for Polylactic acid.
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs into a polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Polylactic acid (PLA)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA/PLA in a volatile organic solvent like dichloromethane to form the organic phase.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA (the aqueous phase) while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose (B1683222) or mannitol.
-
-
Characterization:
-
Characterize the nanoparticles for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading using the methods described for liposomes.
-
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for polymeric nanoparticle formulation.
In Vitro Drug Release Studies
Evaluating the in vitro release profile of this compound from the delivery system is crucial to predict its in vivo performance. The dialysis membrane method is a commonly used technique.
Experimental Protocol: In Vitro Drug Release by Dialysis Method
Materials:
-
This compound-loaded liposomes or nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS pH 7.4, potentially with a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug)
Equipment:
-
Shaking water bath or incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at 37°C with constant agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Cell Viability Assays
To assess the cytotoxic effects of the this compound formulations on cancer cells, standard cell viability assays like the MTT or MTS assay can be performed.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., hepatocellular carcinoma, breast cancer)
-
Cell culture medium and supplements
-
This compound-loaded formulation, empty formulation (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Equipment:
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, drug-loaded formulation, and empty formulation. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways Modulated by Tanshinones
Tanshinones, including likely this compound, exert their anti-cancer and anti-inflammatory effects by modulating key intracellular signaling pathways. A visual representation of these interactions is crucial for understanding their mechanism of action.
PI3K/Akt/mTOR Pathway
This pathway is central to cell proliferation, survival, and growth. Its overactivation is common in many cancers. Tanshinones have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Tanshinones can suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Tanshinones can modulate MAPK signaling to induce apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway.
These application notes and protocols provide a solid foundation for the development and evaluation of advanced drug delivery systems for this compound, paving the way for future clinical applications of this promising therapeutic agent.
References
- 1. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and enhanced oral bioavailability of cryptotanshinone-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylenedihydrotanshinquinone as a Potential Anti-inflammatory Agent
Disclaimer: Direct experimental data on the anti-inflammatory properties of Methylenedihydrotanshinquinone is limited in currently available scientific literature. The following application notes and protocols are based on extensive research into structurally related and well-studied tanshinone compounds, such as Tanshinone IIA (Tan-IIA), Cryptotanshinone (CPT), and Dihydrotanshinone (B163075) I (DHT). These compounds are major active constituents of Salvia miltiorrhiza (Danshen) and have demonstrated significant anti-inflammatory effects. The information provided serves as a foundational guide for researchers and scientists to investigate the potential anti-inflammatory activity of this compound, which may share similar mechanisms of action due to its structural similarity. One source refers to this compound as an "Anti-Inflammatory Intermediate," suggesting its potential role in this area.[1]
Introduction to Tanshinones and their Anti-Inflammatory Potential
Tanshinones are a group of lipophilic abietane (B96969) diterpenes extracted from the rhizome of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[2] Several members of this family, including Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, have been identified as potent anti-inflammatory agents.[2][3][4][5] Their mechanism of action often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. Given that this compound shares the core tanshinone structure, it is a promising candidate for anti-inflammatory drug discovery. The protocols and data presented here for related tanshinones can serve as a robust starting point for evaluating its efficacy.
Data Presentation: Anti-inflammatory Effects of Related Tanshinones
The following table summarizes the observed anti-inflammatory effects of well-researched tanshinones in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard model for studying inflammation.
| Compound | Cell Line | Stimulant | Inhibited Pro-inflammatory Mediators | Key Quantitative Findings & Observations |
| Tanshinone IIA (Tan-IIA) | RAW264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6, COX-2, GM-CSF, sICAM-1, CXCL-1, MIP-1α | Significantly reduced mRNA expression of IL-1β, TNF-α, and COX-2.[6] Attenuated the inflammatory reaction by decreasing a range of cytokines and chemokines.[6] Inhibited the TLR4/MyD88/NF-κB signaling pathway.[6] |
| Cryptotanshinone (CPT) | RAW264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Significantly reduced the production of TNF-α and IL-6.[7] Inhibited the phosphorylation of IKKα/β, IκBα, and NF-κB/p65, and suppressed the MAPK signaling pathway.[4] Mitigated inflammatory responses through the PI3K/Akt signaling pathway.[4] |
| Dihydrotanshinone I (DHT) | RAW264.7 Macrophages | LPS | Nitric Oxide (NO), TNF-α, IL-6, IL-12, IL-1β | Demonstrated significant inhibition of NO production and the release of various inflammatory cytokines.[8] Specifically blocked the activation of the NLRP3 inflammasome.[9] Exerted anti-inflammatory effects by blocking TLR4 dimerization, thereby inhibiting NF-κB and MAPK pathways.[10] |
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of tanshinones are primarily attributed to their ability to suppress key signaling pathways that are activated during an inflammatory response.
3.1. The NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the Toll-like receptor 4 (TLR4) is activated, initiating a cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
Studies on Tanshinone IIA and Cryptotanshinone show they effectively inhibit this pathway by:
-
Downregulating the expression of TLR4 and its adaptor protein MyD88.[4][6]
-
Inhibiting the phosphorylation of IκB kinase (IKK), which prevents IκBα degradation.[4]
-
Blocking the nuclear translocation of the p65 subunit of NF-κB.[4]
3.2. The MAPK Signaling Pathway Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Tanshinones, particularly Cryptotanshinone, have been shown to suppress the LPS-induced phosphorylation of p38, JNK, and ERK, thereby contributing to their anti-inflammatory effects.[4]
3.3. The PI3K/Akt Signaling Pathway The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important regulator of inflammation. Cryptotanshinone has been found to inhibit this pathway, which can, in turn, modulate the activity of other inflammatory pathways like NF-κB.[4][11][12]
Visualization of Pathways and Workflows
Caption: The NF-κB signaling pathway and points of inhibition by tanshinones.
Caption: The MAPK signaling cascades and inhibition by tanshinones.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Experimental Protocols
This section provides a detailed protocol for assessing the anti-inflammatory potential of a test compound, such as this compound, in vitro.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and modulate key inflammatory signaling pathways (NF-κB, MAPK) in murine macrophages stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
-
RAW264.7 murine macrophage cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
LPS from E. coli O111:B4
-
This compound (test compound), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS), sterile
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary/secondary antibodies for p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.)
Methodology:
Part A: Cell Culture and Maintenance
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Part B: Cytotoxicity Assay (MTT Assay) It is crucial to first determine the non-toxic concentration range of the test compound.
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the highest non-toxic concentration for subsequent experiments.
Part C: Anti-inflammatory Assay
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells for 2 hours with non-toxic concentrations of this compound.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:
-
Negative Control: Cells with media only.
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Positive Control (optional): Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone) and LPS.
-
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Wash the remaining cells with cold PBS and lyse them for Western blot or qPCR analysis.
Part D: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the compound-treated groups to the vehicle control group to determine the percentage of inhibition.
Part E: Analysis of Signaling Pathways (Western Blot)
-
Prepare cell lysates from the treated cells from Part C.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total-p65, phospho-IκBα, phospho-p38) and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to assess the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
While direct evidence for this compound's anti-inflammatory activity is not yet established, the extensive data on related tanshinones provides a strong rationale for its investigation. The shared chemical scaffold suggests a high probability of similar biological activities, particularly the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this document offer a comprehensive framework for researchers to systematically evaluate the anti-inflammatory efficacy of this compound. Future studies should focus on performing these in vitro assays, followed by validation in in vivo models of inflammation, to fully elucidate its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone Suppressed Inflammatory Cytokines Secretion in RAW264.7 Macrophages through Inhibition of the NF-κB and MAPK Signaling Pathways | springermedicine.com [springermedicine.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone inhibits the growth and invasion of colon cancer by suppressing inflammation and tumor angiogenesis through modulating MMP/TIMP system, PI3K/Akt/mTOR signaling and HIF-1α nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive molecules isolated from the medicinal plant Salvia miltiorrhiza. Tanshinones, including well-studied compounds like tanshinone I and tanshinone IIA, have demonstrated significant anti-cancer properties through the modulation of various signaling pathways.[1][2] This document provides a detailed experimental framework for assessing the therapeutic efficacy of this compound, drawing upon the established mechanisms of related tanshinone compounds. The proposed studies will investigate its effects on cancer cell proliferation, apoptosis, and key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][3]
Data Presentation
The following tables represent hypothetical, yet plausible, quantitative data based on the known efficacy of similar tanshinone derivatives. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 21.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 25.1 |
| PC-3 | Prostate Cancer | 12.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h treatment)
| Treatment Group | Concentration (µM) | Annexin V-FITC Positive Cells (%) |
| Vehicle Control | 0 | 5.3 ± 0.8 |
| This compound | 10 | 25.6 ± 2.1 |
| This compound | 20 | 48.2 ± 3.5 |
| Doxorubicin (Positive Control) | 1 | 55.4 ± 4.2 |
Table 3: Effect of this compound on Protein Expression in PC-3 Cells (24h treatment, 15 µM)
| Protein | Change in Expression (Fold Change vs. Vehicle) |
| p-Akt (Ser473) | -0.45 |
| p-mTOR (Ser2448) | -0.62 |
| p-ERK1/2 (Thr202/Tyr204) | -0.58 |
| Cleaved Caspase-3 | 3.2 |
| Bcl-2 | -0.71 |
| Bax | 2.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for in vitro efficacy assessment.
Caption: Postulated signaling pathways affected by the compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methylenedihydrotanshinquinone Solubility Issues
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Methylenedihydrotanshinquinone?
A1: Based on related tanshinone compounds, this compound is expected to be a lipophilic molecule with poor solubility in water and aqueous buffers.[1] It is likely to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), and chloroform.[3]
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A2: This is a common issue when working with poorly water-soluble compounds.[4] Precipitation occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble when the polarity of the solvent dramatically increases upon dilution with an aqueous medium. This can lead to the compound "crashing out" of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A3: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% (v/v) is generally considered safe for most in vitro assays. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can increase the solubility of many organic compounds.[5][6][7] However, prolonged exposure to heat can also lead to the degradation of the compound. If you choose to warm your solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is advisable to assess the stability of the compound under these conditions.
Q5: What are the primary methods to enhance the solubility of a compound like this compound for in vitro experiments?
A5: The main strategies for improving the solubility of poorly soluble compounds include the use of co-solvents, pH adjustment (if the compound is ionizable), and the preparation of solid dispersions.[8][9] For in vitro studies, using a co-solvent system is often the most practical initial approach.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound, follow this step-by-step guide.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols for Solubility Enhancement
Protocol 1: Using Co-solvents to Improve Aqueous Solubility
The use of a water-miscible organic solvent in addition to water can significantly increase the solubility of hydrophobic compounds.[10][11][12] This protocol describes how to test various co-solvents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a concentrated primary stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a series of aqueous buffers (PBS, pH 7.4) containing different percentages of a co-solvent (e.g., 1%, 5%, 10% of EtOH, PG, or PEG 400).
-
Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration remains constant and low (e.g., ≤ 0.2%).
-
Vortex the solutions vigorously for 1 minute.
-
Incubate the solutions at room temperature for at least 1 hour to allow them to equilibrate.
-
Visually inspect for any precipitation.
-
To quantify the dissolved compound, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
Illustrative Data Presentation:
| Co-solvent System (in PBS, pH 7.4) | Visual Observation (at 100 µM) | Measured Soluble Concentration (µM)* |
| 0.2% DMSO (Control) | Heavy Precipitation | 5.2 ± 1.1 |
| 0.2% DMSO + 5% Ethanol | Slight Haze | 45.8 ± 3.5 |
| 0.2% DMSO + 10% Ethanol | Clear Solution | 98.2 ± 4.1 |
| 0.2% DMSO + 5% PEG 400 | Clear Solution | 89.5 ± 5.0 |
| 0.2% DMSO + 10% PEG 400 | Clear Solution | >100 |
*Note: This is illustrative data and should be determined experimentally.
Caption: Mechanism of co-solvency for solubility enhancement.
Protocol 2: pH-Dependent Solubility Assessment
If this compound has ionizable functional groups, its solubility may be influenced by the pH of the aqueous solution.[9][13][] This protocol outlines how to assess this.
Materials:
-
This compound
-
DMSO
-
A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
pH meter
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Add a small aliquot of the stock solution to each buffer to achieve a target concentration that is expected to be above the solubility limit.
-
Ensure the final DMSO concentration is consistent and minimal (e.g., ≤ 0.5%).
-
Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet undissolved compound.
-
Measure the pH of the supernatant to confirm it has not changed.
-
Quantify the amount of dissolved compound in the supernatant using a validated analytical method like HPLC.
Illustrative Data Presentation:
| Buffer pH | Measured Soluble Concentration (µM)* |
| 3.0 | 8.1 ± 0.9 |
| 5.0 | 7.5 ± 1.2 |
| 7.4 | 6.8 ± 0.7 |
| 9.0 | 25.3 ± 2.4 |
*Note: This is illustrative data. If the compound is a weak acid, solubility would be expected to increase at higher pH.
Caption: Effect of pH on the solubility of a weakly acidic compound.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
For more advanced formulation needs, creating a solid dispersion can significantly improve the dissolution rate and apparent solubility of a compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.[15][16][17]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))
-
A suitable volatile solvent in which both the compound and polymer are soluble (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Rotary evaporator or vacuum oven.
Procedure:
-
Determine the desired ratio of compound to polymer (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the appropriate amounts of this compound and the polymer in the chosen solvent system.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies to compare its performance against the crystalline compound.
Illustrative Data Presentation:
| Formulation | Time to 80% Dissolution (minutes) | Apparent Solubility (µg/mL) |
| Crystalline MDTQ | > 120 | 5 |
| MDTQ:PVP K30 (1:5) Solid Dispersion | 15 | 75 |
| MDTQ:PVP K30 (1:10) Solid Dispersion | 8 | 120 |
*Note: This is illustrative data and should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. brieflands.com [brieflands.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. scialert.net [scialert.net]
- 13. longdom.org [longdom.org]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Optimizing Methylenedihydrotanshinquinone Dosage for In Vivo Experiments
Disclaimer: Information regarding Methylenedihydrotanshinquinone is limited in publicly available scientific literature. The following guidance is based on data from structurally related tanshinone compounds, such as Tanshinone IIA, Cryptotanshinone (B1669641), and Dihydrotanshinone I. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicology studies for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for tanshinone compounds in preclinical animal models?
A1: The optimal dosage of tanshinone derivatives can vary significantly depending on the animal model, disease indication, and route of administration. Based on studies with related compounds, a general starting point for in vivo experiments in rodents is in the range of 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). However, it is crucial to consult literature specific to your research area and conduct pilot studies to determine the optimal dose for this compound.[1][2][3][4][5][6][7]
Q2: How should I prepare this compound for in vivo administration?
A2: Tanshinones are lipophilic compounds with low aqueous solubility. For in vivo experiments, a common method is to first dissolve the compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted with a vehicle such as saline, corn oil, or a solution containing PEG300 and Tween 80 to achieve the desired final concentration for injection.[8][9] The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Q3: What are the known pharmacokinetic properties of tanshinones?
A3: Tanshinone compounds generally exhibit challenging pharmacokinetic profiles, primarily due to their poor water solubility. Key characteristics include low oral bioavailability and high plasma protein binding. After administration, they tend to distribute to various tissues, with the liver and lungs being significant sites of accumulation. The half-life can vary depending on the specific derivative and the animal model.[2][10][11][12][13][14]
Q4: What are the primary signaling pathways affected by tanshinones?
A4: Tanshinones have been shown to modulate several key signaling pathways implicated in various diseases. These include the PI3K/Akt/mTOR, NF-κB, MAPK, and STAT3 pathways.[7][15][16][17][18][19] The specific effects on these pathways can lead to anti-inflammatory, anti-cancer, and cardioprotective activities.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no observable efficacy | - Inadequate Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Compound Instability: The compound may be degrading in the formulation or in vivo. | - Conduct a dose-response study to identify the optimal dosage.- Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism.- Optimize the formulation to improve solubility and stability. Prepare fresh formulations for each experiment.- Analyze plasma and tissue concentrations of the compound to assess bioavailability. |
| Toxicity or adverse effects observed in animals (e.g., weight loss, lethargy) | - High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used for administration (e.g., high concentration of DMSO) may be causing adverse effects. | - Reduce the dosage and perform a dose-escalation study to determine the MTD.- Lower the concentration of the organic solvent in the vehicle or explore alternative, less toxic vehicles.- Closely monitor the animals for clinical signs of toxicity. |
| High variability in experimental results | - Inconsistent Formulation: The compound may not be uniformly suspended or dissolved in the vehicle.- Variable Animal Physiology: Differences in age, weight, or health status of the animals can affect drug metabolism and response. | - Ensure the formulation is homogenous by proper mixing (e.g., vortexing, sonication) before each administration.- Standardize the animal cohort in terms of age, weight, and sex. Acclimatize animals properly before the experiment. |
Data Presentation: In Vivo Dosages of Tanshinone Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Tanshinone IIA | ApoE-/- mice | 30 mg/kg/day | i.p. | Inhibited VSMC apoptosis | [1] |
| Tanshinone IIA | Rat | 2 mg/rat/day | Not specified | AAA-related effects | [1] |
| Tanshinone IIA | Mice (xenograft) | 25 and 50 mg/kg | Not specified | Inhibited tumor growth | [7] |
| Isotanshinone IIA | APP/PS1 mice | 5 and 20 mg/kg/day | i.p. | Neuroinflammation reduction | [2] |
| Acetyltanshinone IIA | Mice (xenograft) | 35 mg/kg (3x/week) | i.p. | Anti-cancer | [2] |
| Cryptotanshinone | ob/ob mice, db/db mice, ZDF rats | 600 mg/kg/day | Oral | Reduced blood glucose | [8][9] |
| Cryptotanshinone | Mice | 10 mg/kg | i.p. | Decreased clot retraction | [3] |
| Dihydrotanshinone I | ApoE-/- mice | 10 and 25 mg/kg | Not specified | Attenuated atherosclerotic plaque | [5][6] |
| Dihydrotanshinone I | Rats (myocardial ischemia) | 1, 2, 4 mg/kg | Not specified | Improved cardiac function | [5][6] |
| Dihydrotanshinone I | Mice (septic shock) | 40 mg/kg | i.p. | Reduced lethality | [20] |
Experimental Protocols
General Protocol for In Vivo Administration of Tanshinones in Rodents
-
Compound Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume) to create a stock solution. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare the final dosing solution by diluting the stock solution with a suitable vehicle (e.g., sterile saline, corn oil, or a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should ideally be below 5%.
-
Vortex the final solution thoroughly before each injection to ensure a homogenous suspension.
-
-
Animal Handling and Administration:
-
Use healthy, age- and weight-matched animals for the study.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Include a vehicle control group that receives the same formulation without the active compound.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity, such as changes in body weight, food and water intake, and behavior.
-
At the end of the treatment period, collect blood and/or tissue samples for pharmacokinetic, pharmacodynamic, and biomarker analysis.
-
Visualizations
Signaling Pathways
References
- 1. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cryptotanshinone | Tanshinone c | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinones: sources, pharmacokinetics and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aminer.org [aminer.org]
- 14. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methylenedihydrotanshinquinone Instability in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color in the culture medium?
A1: this compound is an ortho-quinone, a class of compounds known for their redox activity and susceptibility to degradation. The color change you are observing is likely due to the oxidation and subsequent reaction of the compound with components in your culture medium. Factors such as exposure to light, oxygen, and alkaline pH can accelerate this degradation process.
Q2: What are the primary factors contributing to the instability of this compound in culture media?
A2: The instability is multifactorial and can be attributed to:
-
Redox Cycling: The ortho-quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can lead to its own degradation and cause cellular toxicity.[1][2]
-
pH Sensitivity: Many quinones are less stable in neutral to alkaline conditions, which are typical for most cell culture media (pH 7.2-7.4).[3][4]
-
Reaction with Nucleophiles: The electrophilic nature of the quinone ring makes it reactive towards nucleophiles present in the culture medium, such as amino acids (e.g., cysteine, lysine, histidine) and proteins (in serum).[3]
-
Photodegradation: Exposure to light, especially UV and blue light, can promote the degradation of photosensitive compounds like quinones.
-
Presence of Metal Ions: Divalent cations in the medium can potentially catalyze oxidation reactions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Several strategies can be employed:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Protect from Light: Work in a dimly lit environment and use amber-colored tubes or wrap your containers in aluminum foil.
-
Control pH: While altering the medium's pH is often not feasible for cell culture, be aware that more acidic conditions might slow degradation. When preparing stock solutions, consider using a slightly acidic buffer if the compound's solubility allows.
-
Use Antioxidants: The addition of antioxidants to the culture medium could potentially mitigate oxidative degradation. However, this should be carefully validated as it can interfere with your experimental results.
-
Serum-Free Conditions (if possible): If your cell line permits, conducting experiments in serum-free or reduced-serum media can minimize reactions with serum proteins.
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting incubations under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What are the potential degradation products, and are they toxic to my cells?
A4: The degradation of ortho-quinones can lead to the formation of various adducts with media components (e.g., amino acids, glutathione) and oxidized byproducts.[3] The toxicity of these degradation products is often unknown and can confound experimental results. It is crucial to minimize degradation to ensure that the observed biological effects are from the parent compound.
Troubleshooting Guides
Issue 1: Rapid loss of biological activity of this compound in cell culture.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | Prepare fresh stock solutions for each experiment. Minimize the time between adding the compound to the medium and starting the assay. |
| Reaction with Media Components | Consider using a simpler, defined medium if your experimental design allows. Test the stability of the compound in your specific medium over your experimental time course using an analytical method like HPLC. |
| Photodegradation | Protect all solutions containing the compound from light by using amber vials and covering plates with foil. |
| Incorrect Storage | Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: High variability in experimental results between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Degradation Rates | Standardize the timing of all experimental steps meticulously. Ensure all replicates are handled identically regarding light exposure and incubation times. |
| Precipitation of the Compound | Visually inspect the culture wells for any signs of precipitation. Determine the solubility limit of this compound in your culture medium and do not exceed it. Using a solubilizing agent like DMSO (at a low, non-toxic concentration) for the stock solution can help. |
| Cell Density Effects | High cell densities can alter the local microenvironment (e.g., pH, secreted factors) which might affect compound stability. Ensure consistent cell seeding densities across all experiments. |
Quantitative Data Summary
The following tables present illustrative data on the stability of a hypothetical ortho-quinone compound with properties similar to this compound. This data is intended to provide a general understanding of the factors affecting stability.
Table 1: Effect of pH on the Half-Life of Compound X in Aqueous Buffer at 37°C
| pH | Half-Life (hours) |
| 5.0 | 24 |
| 6.0 | 12 |
| 7.4 | 4 |
| 8.0 | 1.5 |
Table 2: Impact of Culture Media Components on the Stability of Compound X (pH 7.4, 37°C)
| Medium Condition | Remaining Compound after 4 hours (%) |
| Basal Medium (DMEM) | 55% |
| DMEM + 10% Fetal Bovine Serum | 30% |
| DMEM + 1 mM Cysteine | 20% |
| DMEM (Protected from Light) | 70% |
| DMEM (Under Nitrogen Atmosphere) | 85% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium via HPLC
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of standards by diluting the stock solution in your culture medium to final concentrations ranging from 1 µM to 100 µM.
-
Sample Preparation:
-
Add this compound to your culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubate the medium under your standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Immediately stop any further degradation by adding a quenching agent (e.g., an equal volume of ice-cold acetonitrile (B52724) or methanol) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Set the detection wavelength based on the UV-Vis absorbance maximum of this compound.
-
Quantify the peak area of the parent compound at each time point and compare it to the t=0 sample to determine the percentage of degradation.
-
-
Data Analysis: Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for assessing compound stability in culture media.
Caption: Factors contributing to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methylenedihydrotanshinquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methylenedihydrotanshinquinone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: While a direct, one-pot synthesis from simple starting materials is not well-documented, the most plausible and common strategy involves the chemical modification of naturally occurring or synthetically obtained tanshinones, such as Tanshinone I or Tanshinone IIA. This typically involves a reaction that introduces a methylene (B1212753) bridge to the ortho-quinone moiety of the parent tanshinone.
Q2: What are the key reaction types involved in the synthesis of the tanshinone core structure?
A2: The synthesis of the core tanshinone skeleton often employs several key reactions. The Diels-Alder reaction is a powerful tool for constructing the polycyclic ring system.[1][2][3][4][5][6] Additionally, palladium-catalyzed cross-coupling reactions are frequently utilized for the formation of the furan (B31954) ring, a characteristic feature of many tanshinones.[7][8][9][10][11]
Q3: What is the likely precursor for the synthesis of this compound?
A3: Based on structural similarity, Tanshinone I is a logical precursor for the synthesis of this compound. The reaction would involve the introduction of a methylene group across the C1 and C2 positions of the ortho-quinone ring of Tanshinone I.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its precursors.
Low Yield in the Final Methylene Bridge Formation Step
Problem: The reaction of the tanshinone precursor with a methylene source (e.g., formaldehyde (B43269) or a formaldehyde equivalent) results in a low yield of this compound.
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Methylene Source | Experiment with different methylene sources, such as diiodomethane (B129776) or formaldehydedimethylacetal, under varying catalytic conditions (e.g., Lewis acids or bases). |
| Decomposition of Reactants or Product | Monitor the reaction temperature closely. High temperatures can lead to the degradation of the sensitive ortho-quinone methide intermediates. Consider running the reaction at a lower temperature for a longer duration. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as solvent, temperature, reaction time, and catalyst loading. A design of experiments (DoE) approach can be beneficial.[11][12] |
| Formation of Side Products | Analyze the crude reaction mixture by TLC or LC-MS to identify major side products. This can provide insights into competing reaction pathways and help in adjusting the reaction conditions to favor the desired product. |
Incomplete Reaction or Low Conversion of Starting Material
Problem: A significant amount of the starting tanshinone precursor remains unreacted.
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Reagent Stoichiometry | Increase the molar ratio of the methylene source and any catalysts or reagents. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments while monitoring for product formation and decomposition. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals to determine the point of maximum conversion. |
| Catalyst Deactivation | If a catalyst is used, consider adding it in portions throughout the reaction or using a more robust catalyst. |
Difficulty in Product Purification
Problem: The crude product is difficult to purify, and the final product has low purity.
| Possible Cause | Troubleshooting Recommendation |
| Presence of Closely Eluting Impurities | Optimize the mobile phase for silica (B1680970) gel column chromatography. A gradient elution might be necessary to separate the product from impurities with similar polarities.[12][13][14][15][16] |
| Co-precipitation of Impurities | If using recrystallization, screen a variety of solvent systems. A two-solvent system (a good solvent and a poor solvent) often provides better purification.[17][18][19][20] |
| Product Oiling Out During Recrystallization | Ensure the hot solution is not supersaturated. Use a minimal amount of hot solvent to dissolve the crude product completely and allow for slow cooling. Seeding with a pure crystal can induce proper crystallization. |
| Contamination with Starting Material | If the starting material is the major impurity, consider a purification step before the final reaction or optimize the reaction for complete conversion. |
III. Experimental Protocols
A. General Protocol for Diels-Alder Reaction to form the Phenanthrenequinone Core
-
Reactants: A suitable diene (e.g., o-methylstyrene) and a dienophile (e.g., a benzofuran-4,7-dione derivative).[1]
-
Solvent: The reaction can be run neat (without solvent) or in a high-boiling solvent such as toluene (B28343) or xylene.
-
Temperature: The reaction mixture is typically heated to reflux (110-140 °C).
-
Reaction Time: The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
B. General Protocol for Palladium-Catalyzed Furan Ring Formation
-
Reactants: A suitable precursor with a leaving group (e.g., a tosyl or triflate group) and a boronic acid derivative.[9]
-
Catalyst: A palladium catalyst such as PdCl2(PPh3)2 or Pd(PPh3)4 is commonly used.[9][11]
-
Base: A base such as potassium fluoride (B91410) or sodium carbonate is required.[9]
-
Solvent: A mixture of an organic solvent (e.g., THF) and water is often used.[9]
-
Temperature: The reaction is typically run at a moderate temperature (e.g., 60 °C).[9]
-
Reaction Time: The reaction progress is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
IV. Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
V. Quantitative Data Summary
Specific quantitative data for the synthesis of this compound is not available in the searched literature. The following table provides a template for researchers to record their experimental data for optimization.
| Run | Tanshinone Precursor | Methylene Source (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tanshinone I (1.0) | Formaldehyde (1.2) | H2SO4 (5) | Acetic Acid | 80 | 12 | Record Yield |
| 2 | Tanshinone I (1.0) | Diiodomethane (1.5) | Cs2CO3 (2.0) | DMF | 60 | 24 | Record Yield |
| 3 | ... | ... | ... | ... | ... | ... | ... |
VI. Analytical Data
Specific analytical data for this compound is not available in the searched literature. Below are the expected regions for key signals based on the proposed structure. Researchers should compare their experimental data to these expected values.
-
¹H NMR: Protons on the furan ring, aromatic protons of the phenanthrene (B1679779) core, methyl groups, and the newly introduced methylene bridge protons. The methylene bridge protons are expected to appear as a singlet or an AB quartet depending on the molecular symmetry.
-
¹³C NMR: Carbonyl carbons of the quinone system, carbons of the furan ring, aromatic carbons, methyl carbons, and the carbon of the methylene bridge.[21][22][23][24]
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns can help confirm the structure.[25][26][27][28]
-
Infrared Spectroscopy: Characteristic absorption bands for C=O (quinone), C-O-C (furan and methylene bridge), and aromatic C=C stretching.[29]
References
- 1. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones [beilstein-journals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bhu.ac.in [bhu.ac.in]
- 25. Methylhydroquinone, 2TMS derivative [webbook.nist.gov]
- 26. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Image-guided MALDI mass spectrometry for high-throughput single-organelle characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. infrared absorption spectroscopy (IR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
Technical Support Center: Methylenedihydrotanshinquinone and Related Tanshinone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenedihydrotanshinquinone (B1631873) and other tanshinone compounds. The information provided is intended to help address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of tanshinone compounds in experimental assays?
A1: The stability of tanshinones, including derivatives like this compound, is significantly influenced by several factors. All tanshinones exhibit some level of instability in aqueous solutions.[1] Key factors include:
-
Temperature: High temperatures can lead to the degradation of tanshinones. For instance, Tanshinone IIA is known to be unstable under high-temperature conditions.[2][3]
-
Light: Exposure to light can cause degradation of tanshinones. It is a major factor contributing to the decrease of Tanshinone IIA during experimental procedures.[2][3]
-
pH: The pH of the solution can affect the stability of these compounds.[2][3]
-
Solvent: Dihydrotanshinone (B163075) and cryptotanshinone (B1669641) concentrations have been observed to decrease rapidly in dimethyl sulfoxide (B87167) (DMSO), where they can be converted to Tanshinone I and Tanshinone IIA, respectively.[1]
Q2: I am observing poor peak shapes (tailing, fronting, splitting) in my HPLC analysis of a tanshinone compound. What are the likely causes and solutions?
A2: Poor peak shapes in HPLC are a common issue when analyzing tanshinones. The problem can stem from the sample, mobile phase, column, or the HPLC system itself.[4] Here are some common causes and troubleshooting steps:
-
Peak Tailing: This is often caused by interactions between the tanshinone compound and residual silanol (B1196071) groups on the silica-based stationary phase.[4] Other causes include column overload or a partially blocked column frit.[4]
-
Solution: Use a mobile phase with an appropriate pH to suppress silanol interactions. Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase.[4]
-
-
Peak Fronting: This may be due to sample overload, a collapsed column bed, or an injection solvent that is significantly different from the mobile phase.[4]
-
Solution: Reduce the amount of sample injected onto the column. Ensure the injection solvent is compatible with the mobile phase.[4]
-
-
Split Peaks: This can indicate a partially clogged inlet frit, a void in the column packing material, or an incompatible sample solvent.[4]
-
Solution: Backflush the column or replace the frit. If the problem persists, the column may need to be replaced. Ensure the sample solvent is compatible with the mobile phase.[4]
-
Q3: My cell-based assay results with a dihydrotanshinone derivative are inconsistent. What are some potential sources of variability?
A3: Inconsistent results in cell-based assays, such as MTT or apoptosis assays, can arise from several factors related to the compound's properties and the experimental setup.
-
Compound Stability in Media: As mentioned, tanshinones can be unstable in aqueous solutions like cell culture media.[1] Degradation over the course of the experiment will lead to a lower effective concentration and variable results. Prepare fresh solutions and minimize the time the compound is in the media before and during the assay.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to tanshinone compounds. For example, dihydrotanshinone I has been shown to inhibit the proliferation of various hepatocellular carcinoma cell lines in a dose- and time-dependent manner.[5]
-
Assay-Specific Interferences: In assays like the MTT assay, which measures mitochondrial dehydrogenase activity, the compound itself might interfere with the enzymatic reduction of the MTT reagent.[4]
-
Solution: Include appropriate controls, such as a no-cell control and a vehicle control (e.g., DMSO), to account for any background absorbance or solvent effects.
-
Troubleshooting Guides
HPLC Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column.[4] | Optimize mobile phase pH; use an end-capped column. |
| Column overload.[4] | Reduce sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase.[4] | Dissolve the sample in the mobile phase or a weaker solvent.[4] |
| Column bed collapse.[4] | Replace the column. | |
| Split Peaks | Partially blocked column frit.[4] | Backflush the column or replace the frit.[4] |
| Void at the column inlet.[4] | Replace the column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase; check pump performance. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Compound instability in culture medium.[1] | Prepare fresh compound solutions for each experiment; minimize incubation time if possible. | |
| Unexpected Cytotoxicity | Solvent (e.g., DMSO) toxicity. | Keep the final solvent concentration low (typically <0.5%) and include a vehicle control. |
| Low Bioactivity | Compound degradation.[1][2][3] | Store stock solutions properly (protected from light, at low temperature) and prepare fresh dilutions. |
| Insufficient incubation time. | Optimize the incubation time based on the specific cell line and assay. |
Experimental Protocols
Protocol: Quantification of Tanshinones by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of tanshinones. Optimization will be required for specific compounds and matrices.
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a mixture of methanol (B129727) and water (e.g., 78:22 v/v) containing 0.5% acetic acid.[6] Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare stock solutions of tanshinone standards in methanol or DMSO. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1.0×10⁻⁴ - 1.0 mg/mL).[6]
-
Sample Preparation: Extract tanshinones from the sample matrix using an appropriate solvent (e.g., methanol). Centrifuge and filter the extract through a 0.45 µm filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: UV detector at 254 nm.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the tanshinone in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
- 1. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
Technical Support Center: Methylenedihydrotanshinquinone Oral Bioavailability
This guide provides troubleshooting advice and standardized protocols for researchers investigating the oral bioavailability of Methylenedihydrotanshinquinone. As specific data for this derivative is limited in public literature, the information provided is largely based on principles derived from the extensively studied analogue, Tanshinone IIA , which faces similar bioavailability challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound sample is precipitating out of my aqueous buffer during in vitro experiments. What is the cause and how can I fix it?
A: This is likely due to the inherently poor aqueous solubility common to tanshinone compounds.[1][2] Tanshinone IIA, a close analogue, is known for its low water solubility, which is a primary barrier to its clinical application and can confound experimental results.[1][3][4]
Troubleshooting Steps:
-
Co-solvents: For in vitro assays, consider using a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol (B145695) in your final buffer solution to maintain solubility. Be sure to run a vehicle control to account for any effects of the solvent on your experimental system.
-
pH Adjustment: Evaluate the pKa of your compound and assess if altering the pH of your buffer could improve solubility.
-
Formulation Excipients: For more complex experiments or pre-formulation work, excipients like cyclodextrins or surfactants can be used to create inclusion complexes or micelles that enhance solubility.[5]
Q2: I'm observing very low and highly variable plasma concentrations in my rat pharmacokinetic study after oral gavage. What are the primary reasons for this?
A: Low and variable oral bioavailability is the hallmark challenge for tanshinones. The primary causes are a combination of three factors:
-
Low Aqueous Solubility: Limits the dissolution rate in the gastrointestinal (GI) tract, which is the first step for absorption.[6][7]
-
Poor Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[1][4] Studies with Tanshinone IIA suggest it has limited membrane permeability.[4]
-
Extensive First-Pass Metabolism: The compound is likely metabolized significantly in the liver (and potentially the gut wall) before it can reach systemic circulation.[1][3] This rapid clearance drastically reduces the amount of active drug that becomes available.
Troubleshooting Steps:
-
Formulation Enhancement: Move from a simple suspension to an enabling formulation. Technologies like solid dispersions with porous silica (B1680970), lipid nanocapsules, or micronization have been shown to significantly improve the oral absorption of Tanshinone IIA.[1][3][8]
-
Dose Escalation Study: Perform a dose escalation study to see if absorption is saturable, which might suggest the involvement of transporters.[4]
-
IV Administration: To isolate the absorption phase, perform an intravenous (IV) administration study in a parallel group of animals. This will allow you to determine the absolute bioavailability and understand the contribution of post-absorption clearance.
Q3: My Caco-2 permeability assay results show a low apparent permeability (Papp) value and a high efflux ratio (>2). What does this indicate?
A: These results suggest two concurrent issues:
-
Low Passive Permeability: A low Papp (A-B) value indicates that the compound does not easily diffuse across the Caco-2 cell monolayer, which is a model for the human intestinal epithelium.[9]
-
Active Efflux: An efflux ratio (Papp B-A / Papp A-B) greater than 2 strongly suggests that your compound is a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11] These transporters actively pump the compound back into the GI lumen, further limiting its net absorption.
Troubleshooting Steps:
-
Run with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp).[11] A significant increase in the A-B Papp value and a reduction in the efflux ratio in the presence of an inhibitor would confirm the involvement of that specific transporter.[10]
-
Assess Metabolic Liability: Remember that Caco-2 cells also have some metabolic capacity. Analyze the receiver-side media for metabolites to determine if metabolism within the intestinal cells is contributing to the low appearance of the parent compound.
Quantitative Data Presentation
The following table summarizes pharmacokinetic data for the related compound, Tanshinone IIA, in rats, demonstrating the impact of formulation strategies on oral bioavailability.
| Formulation Type | Key Pharmacokinetic Parameter | Value | Fold Increase vs. Suspension | Reference |
| Tanshinone IIA Suspension | AUC₀₋₂₄ₕ (mg/h·L⁻¹) | 343.70 ± 75.63 | - | [6] |
| Solid Dispersion (with Porous Silica) | AUC₀₋₂₄ₕ (mg/h·L⁻¹) | 1019.87 ± 161.82 | ~2.97x | [6] |
| Lipid Nanocapsules | AUC₀₋ᵢₙ𝒻 | Not specified directly | ~3.6x | [12] |
Note: AUC (Area Under the Curve) represents the total drug exposure over time.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[13][14]
Materials:
-
Pooled Liver Microsomes (human, rat, or mouse)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (B52724) with an appropriate internal standard (IS) for stopping the reaction
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[15]
-
96-well incubation plate and a collection plate
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound (e.g., 100 µM in buffer) from the DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5%.[15]
-
Incubation Mixture: In the incubation plate, combine the phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[16] Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the microsomal mixture to achieve a final concentration of 1 µM.[15] Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to the collection plate containing 3-5 volumes of ice-cold acetonitrile with IS to terminate the reaction.[13][16]
-
Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the collection plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[13]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line to model the intestinal barrier, assessing both passive permeability and active efflux.[9][10]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12- or 24-well plates)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Lucifer Yellow (marker for monolayer integrity)
-
Control Compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with acceptable TEER values (e.g., >300 Ω·cm²).[17]
-
Transport Study Setup:
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
Apical to Basolateral (A→B): Add the test compound (final concentration e.g., 10 µM) in transport buffer to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[9]
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[9]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Integrity Post-Assay: Measure the flux of Lucifer Yellow across the monolayer to confirm that the test compound did not compromise its integrity.
-
Analysis: Quantify the compound concentration in all samples via LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[11]
-
Visualizations: Workflows and Pathways
Caption: Logical relationship of key challenges leading to poor oral bioavailability.
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: General pathway of hepatic first-pass metabolism for xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Methylenedihydrotanshinquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Methylenedihydrotanshinquinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a natural product that can be isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen).[1] It belongs to the class of lipophilic abietane (B96969) diterpenoids, which are known for their various biological activities.
Q2: What are the general physicochemical properties of tanshinones that are relevant to their purification?
Tanshinones, including this compound, are generally lipid-soluble compounds with poor water solubility. Their stability can be affected by high temperatures and exposure to light, which may lead to degradation. This is a critical consideration during the entire extraction and purification process, from preparing the initial extract to the final drying of the purified compound.
Q3: Which chromatographic techniques are most effective for the purification of this compound and related tanshinones?
Several chromatographic techniques have been proven effective for the separation and purification of tanshinones from Salvia miltiorrhiza extracts. These include:
-
Macroporous Adsorption Resins: This technique is useful for the initial enrichment of total tanshinones from the crude extract.[2]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) with a Dynamic Axial Compression (DAC) system: This is a high-resolution technique suitable for the final purification of individual tanshinones to a high degree of purity.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. It has been successfully used for the one-step separation of multiple tanshinones from crude extracts.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a low overall yield of this compound after the complete purification process. What are the potential causes and how can I improve the yield?
A: Low yield can be attributed to several factors throughout the extraction and purification workflow. Here are some common causes and troubleshooting steps:
-
Inefficient Initial Extraction:
-
Troubleshooting: Ensure the solvent used for the initial extraction is appropriate for the lipophilic nature of tanshinones. Ethyl acetate (B1210297) has been shown to be an effective solvent for this purpose.[3] The extraction method (e.g., reflux, sonication) and duration should also be optimized to maximize the recovery from the plant material.
-
-
Degradation of the Compound:
-
Troubleshooting: Tanshinones can be sensitive to heat and light. Avoid prolonged exposure to high temperatures during solvent evaporation and other steps. It is advisable to work in a controlled environment with minimal light exposure.
-
-
Suboptimal Chromatographic Conditions:
-
Troubleshooting: The choice of stationary and mobile phases in chromatography is critical. For HPLC, a reversed-phase C18 column is commonly used. The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, should be carefully optimized to achieve good separation and recovery. For HSCCC, the selection of the two-phase solvent system is paramount for successful separation.
-
-
Loss of Compound During Solvent Partitioning and Transfers:
-
Troubleshooting: Minimize the number of transfer steps. When performing liquid-liquid extractions, ensure complete phase separation to avoid loss of the organic layer containing the target compound.
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: I am observing co-elution of this compound with other structurally similar tanshinones, leading to impure fractions. How can I improve the chromatographic resolution?
A: Achieving high purity requires optimizing the separation parameters to resolve closely related compounds.
-
HPLC Optimization:
-
Gradient Elution: A linear or stepwise gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, can often provide better separation of complex mixtures compared to isocratic elution (constant mobile phase composition).
-
Flow Rate and Column Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing the separation.
-
Column Selection: Using a column with a smaller particle size or a different stationary phase chemistry may provide the necessary selectivity to separate the target compound from its impurities.
-
-
HSCCC Optimization:
-
Solvent System Selection: The partition coefficient (K) of the target compound in the two-phase solvent system is a critical parameter. A K value between 0.5 and 2 is generally considered ideal. The composition of the solvent system, such as the ratio of light petroleum, ethyl acetate, methanol, and water, needs to be systematically screened and optimized.[3]
-
Issue 3: Compound Precipitation During Purification
Q: My target compound, this compound, is precipitating out of solution during the HPLC purification process. What could be the cause and how can I prevent this?
A: Precipitation during purification is often due to the low solubility of the lipophilic tanshinones in the mobile phase, especially when the aqueous component is high.
-
Sample Preparation:
-
Troubleshooting: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions and in which the compound has good solubility. The injection volume should be kept as small as possible to minimize solvent effects that can cause band broadening or precipitation on the column.
-
-
Mobile Phase Modification:
-
Troubleshooting: Ensure that the initial mobile phase composition has sufficient organic solvent to keep the compound dissolved. If precipitation occurs at the beginning of a gradient run, consider starting with a higher percentage of the organic solvent.
-
-
Lowering Sample Concentration:
-
Troubleshooting: Injecting a more dilute sample can prevent the concentration of the compound from exceeding its solubility limit in the mobile phase as it travels through the column.
-
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Tanshinones using Macroporous Adsorption Resins
This protocol is adapted from a method for the simultaneous purification of several tanshinones, including the structurally similar dihydrotanshinone (B163075) I.[2]
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol (B145695).
-
Enrichment:
-
The ethanol extract is loaded onto a D101 macroporous adsorption resin column.
-
The column is first washed with deionized water to remove polar impurities.
-
A stepwise elution is performed with increasing concentrations of ethanol (e.g., 45% and 90%).
-
The fraction eluted with 90% ethanol, which is rich in total tanshinones, is collected.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for the Separation of Tanshinones
This protocol is based on a successful one-step separation of multiple tanshinones from a crude extract.[3]
-
Sample Preparation: A crude extract of Salvia miltiorrhiza is obtained by refluxing the powdered roots with ethyl acetate.
-
Solvent System Preparation: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
HSCCC Separation:
-
The HSCCC column is first filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped through the column.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV-Vis detector, and fractions are collected based on the chromatogram.
-
Data Presentation
Table 1: Purity and Yield of Tanshinones from a Single HSCCC Separation Step
| Compound | Yield (mg) from 400mg of Extract | Purity (%) |
| Dihydrotanshinone I | 8.2 | 97.6 |
| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |
| Cryptotanshinone | 26.3 | 99.0 |
| Tanshinone I | 16.2 | 99.1 |
| neo-przewaquinone A | 25.6 | 93.2 |
| Tanshinone IIA | 68.8 | 99.3 |
| Miltirone | 9.3 | 98.7 |
Data adapted from Sun et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2011.[3]
Mandatory Visualizations
References
- 1. This compound - CAS:126979-81-5 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 2. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methylenedihydrotanshinquinone degradation pathways and prevention"
Welcome to the technical support center for methylenedihydrotanshinquinone (B1631873). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be changing color and losing potency over a short period. What could be the cause?
A1: this compound, like other tanshinones, is susceptible to degradation under common laboratory conditions. The observed changes are likely due to chemical instability. Key factors that accelerate degradation include exposure to light, elevated temperatures, and certain pH conditions.[1][2] Dihydrotanshinones, a class of compounds to which this compound belongs, are known to be unstable in aqueous solutions, with concentrations decreasing significantly within 24 hours.[3]
Q2: What are the primary degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on the behavior of structurally similar dihydrotanshinones, the primary degradation pathway is likely oxidation. Dihydrotanshinone (B163075) I, for example, is known to convert to Tanshinone I in solution.[3] This suggests that the dihydrofuran ring is susceptible to oxidation, leading to the formation of a more stable aromatic furan (B31954) ring. Additionally, photodegradation can occur, leading to the formation of various oxidation byproducts.[4]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product is expected to be the oxidized form of the parent compound. Based on the degradation of similar tanshinones, other minor degradation products could include hydroxylated derivatives, anhydrides, and lactones, especially under photolytic conditions.[4] The identification and characterization of these degradation products are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[3]
Q4: How can I prevent or minimize the degradation of my this compound samples?
A4: To minimize degradation, it is crucial to control the storage and experimental conditions. Key prevention strategies include:
-
Protection from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light. Photodegradation is a significant contributor to the instability of tanshinones.[1][2]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the degradation rate. High temperatures accelerate the degradation process.[1][2]
-
pH Management: The stability of similar compounds can be pH-dependent. It is advisable to prepare solutions in a buffer at a slightly acidic to neutral pH and to avoid highly alkaline conditions.
-
Use of Antioxidants: While not specifically documented for this compound, the inclusion of antioxidants in the formulation could potentially inhibit oxidative degradation.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging the vial with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidation.
-
Formulation Strategies: For drug development purposes, consider advanced formulation strategies such as encapsulation with cyclodextrins or creating solid dispersions, which have been shown to improve the stability of other tanshinones.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and keep them on ice. Verify the purity of the compound before use with a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | Characterize the new peaks using LC-MS to identify potential degradation products. Optimize storage and handling conditions to minimize their formation. |
| Precipitation of the compound from the aqueous solution. | Poor solubility and potential degradation leading to less soluble products. | Ensure the solvent system is appropriate. The use of co-solvents or solubilizing excipients may be necessary. Prepare solutions at the required concentration immediately before use. |
| Color change of the solution (e.g., from reddish to brownish). | Oxidative degradation. | Prepare solutions in deoxygenated solvents. Store under an inert atmosphere. Consider adding a suitable, non-interfering antioxidant. |
Quantitative Data on Stability of a Related Tanshinone
Table 1: Influence of Temperature on the Degradation Half-Life (t½) of Tanshinone IIA in Solution
| Temperature (°C) | Rate Constant (k) | Half-Life (t½) |
| 40 | Data not available | Data not available |
| 60 | Data not available | Data not available |
| 80 | Data not available | Data not available |
Activation Energy (Ea) for Tanshinone IIA degradation in solution has been calculated to be 82.74 kJ/mol, indicating a significant temperature dependence on its stability.[1]
Table 2: Influence of Light on the Degradation of Tanshinone IIA in Solution
| Condition | Rate Constant (k) | Half-Life (t½) |
| Exposed to Light | Data not available | Significantly shorter |
| In Dark | Data not available | Significantly longer |
Note: The quantitative data presented is for Tanshinone IIA and should be used as a general guide for handling this compound due to the structural similarities.[1][2]
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity and Degradation
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for separating tanshinones.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol (B129727).
-
Gradient Program: Start with a lower percentage of Solvent B and gradually increase it over the run time to elute the parent compound and its more non-polar degradation products. A typical gradient might be from 30% to 90% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance. This can be determined by acquiring a UV spectrum using a PDA detector. Wavelengths in the range of 254 nm to 280 nm are often used for tanshinones.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent compound over time.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Prevention strategies for this compound degradation.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-oxidation of tanshinone II (6,7,8,9-tetrahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Spectrophotometric Assay for Methylenedihydrotanshinquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spectrophotometric assay for Methylenedihydrotanshinquinone.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for this compound?
A1: The assay is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[1][2] this compound exhibits maximum absorbance at a specific wavelength (λmax), and by measuring the absorbance at this wavelength, its concentration in a sample can be determined.
Q2: What is the typical λmax of this compound?
A2: The λmax of this compound should be determined empirically by scanning a solution of the pure compound over a range of wavelengths (e.g., 200-600 nm) to find the wavelength of maximum absorbance. This is a critical first step in assay development.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is generally soluble in organic solvents. The choice of solvent is crucial as it can influence the absorption spectrum.[3][4] Common choices include ethanol, methanol, acetonitrile, and DMSO. It is important to use a solvent that does not absorb significantly in the same region as the analyte.[3][4] Always use a high-purity or HPLC-grade solvent.[3]
Q4: How should I prepare a blank for the measurement?
A4: The blank solution should contain everything that your sample solution contains except for the analyte (this compound).[5][6] This typically means using the exact same solvent or buffer that you used to dissolve your sample.[6] This step is crucial for correcting for any background absorbance from the solvent and other matrix components.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Absorbance Readings
| Potential Cause | Troubleshooting Steps |
| Instrument Not Warmed Up | Allow the spectrophotometer's lamp to warm up for at least 15-30 minutes before taking measurements to ensure a stable light output.[6][7][8] |
| Temperature Fluctuations | Ensure the spectrophotometer is in a temperature-controlled environment. Temperature changes can affect the sample's properties and the instrument's electronics.[5][9][10] |
| Sample Evaporation | If making measurements over time, ensure the cuvette is properly sealed to prevent solvent evaporation, which would concentrate the sample.[7] |
| Chemical Instability | This compound may be unstable under certain conditions (e.g., high pH, exposure to light). Prepare fresh samples and protect them from light. |
Issue 2: Low or No Absorbance Reading
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength | Verify that the spectrophotometer is set to the correct λmax for this compound. Perform a new wavelength scan if unsure. |
| Sample Too Dilute | The concentration of the analyte may be below the detection limit of the instrument. Prepare a more concentrated sample.[6][9] |
| Incorrect Blank | Ensure the blank is prepared correctly and that the instrument was zeroed with the blank before measuring the sample.[5] |
| Cuvette Issues | Use the correct type of cuvette (quartz for UV measurements). Ensure it is clean, not scratched, and placed in the correct orientation.[1][5][7] |
Issue 3: Absorbance Reading is Too High (Off-Scale)
| Potential Cause | Troubleshooting Steps |
| Sample Too Concentrated | The absorbance reading should ideally be within the linear range of the instrument (typically 0.1-1.0 AU). Dilute the sample with the appropriate solvent and re-measure.[6][10] |
| Precipitate or Bubbles in Sample | Particulates or bubbles in the sample can scatter light, leading to erroneously high readings.[6] Ensure the sample is fully dissolved and free of bubbles. Centrifuge or filter the sample if necessary. |
| Contamination | Contaminants in the sample or solvent may absorb at the same wavelength, causing interference.[11] Use high-purity reagents and clean labware. |
Issue 4: Poor Reproducibility (High Standard Deviation)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Use calibrated pipettes and consistent technique for all dilutions and sample preparations. |
| Inconsistent Sample Mixing | Ensure all samples are thoroughly mixed before measurement.[6] |
| Cuvette Mismatch | If using multiple cuvettes, ensure they are an optically matched pair. For best results, use the same cuvette for the blank and all samples.[6] |
| pH Variability | Small variations in the pH of the sample can affect the absorbance of pH-sensitive compounds. Use a buffered solution to maintain a constant pH.[12] |
Experimental Protocols
Protocol 1: Standard Assay for this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC-grade methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Instrument Setup:
-
Measurement:
-
Measure the absorbance of each calibration standard, starting with the lowest concentration.
-
Rinse the cuvette with the next standard before filling it for the measurement.
-
Measure the absorbance of the unknown sample(s).
-
Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the unknown sample(s) from the calibration curve.
-
Protocol 2: Evaluating the Effect of pH on Absorbance
-
Reagent Preparation:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 3 to 10).
-
Prepare a concentrated stock solution of this compound in a minimal amount of organic solvent (e.g., methanol).
-
-
Sample Preparation:
-
For each pH value, add a small, constant volume of the this compound stock solution to a fixed volume of the buffer solution. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
-
Measurement and Analysis:
-
For each pH-buffered sample, perform a wavelength scan (e.g., 200-600 nm) to observe any shifts in the λmax.
-
Measure the absorbance of each sample at the λmax determined for that pH.
-
Plot the absorbance and λmax as a function of pH to determine the optimal and most stable pH range for the assay. Phenolic compounds and quinones can be unstable at high pH.[12][13]
-
Data Presentation
Table 1: Hypothetical Effect of Different Solvents on the λmax and Absorbance of this compound
| Solvent | λmax (nm) | Relative Absorbance (at 10 µg/mL) |
| Methanol | 275 | 0.55 |
| Ethanol | 276 | 0.54 |
| Acetonitrile | 272 | 0.58 |
| Dichloromethane | 280 | 0.51 |
Table 2: Hypothetical pH Stability of this compound (Absorbance at 275 nm over time)
| pH | Absorbance at T=0 | Absorbance at T=1 hr | Absorbance at T=4 hr | % Change after 4 hr |
| 4.0 | 0.602 | 0.601 | 0.598 | -0.66% |
| 7.0 | 0.588 | 0.585 | 0.579 | -1.53% |
| 9.0 | 0.551 | 0.523 | 0.485 | -11.98% |
Visualizations
Caption: General experimental workflow for the spectrophotometric assay.
Caption: Troubleshooting decision tree for common assay problems.
Caption: Logical relationship between pH and compound stability/absorbance.
References
- 1. biocompare.com [biocompare.com]
- 2. agilent.com [agilent.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. labindia-analytical.com [labindia-analytical.com]
- 6. hinotek.com [hinotek.com]
- 7. biocompare.com [biocompare.com]
- 8. sperdirect.com [sperdirect.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings - Persee [pgeneral.com]
- 11. biocompare.com [biocompare.com]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Methylenedihydrotanshinquinone vs. Tanshinone IIA: A Comparative Guide to Anticancer Activity
A Head-to-Head Look at Two Tanshinones in Cancer Research
In the landscape of natural product-derived anticancer agents, tanshinones from Salvia miltiorrhiza have garnered significant attention. Among these, Tanshinone IIA (TIIA) is a well-studied compound with demonstrated efficacy against a multitude of cancer types. This guide provides a comparative analysis of the anticancer activity of TIIA and a less-explored derivative, Methylenedihydrotanshinquinone.
Due to a notable lack of direct experimental data on the anticancer effects of this compound, this comparison leverages the extensive research on TIIA and draws inferences about the potential activity of this compound based on the known structure-activity relationships of related tanshinone compounds.
I. Overview of Anticancer Activity
Tanshinone IIA has established a strong profile as a potent anticancer agent, exhibiting cytotoxic effects across a wide array of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest. In contrast, the anticancer potential of this compound remains largely uninvestigated, and its activity can only be postulated based on the activities of structurally similar tanshinones.
II. Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity of Tanshinone IIA against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Data for this compound is not available.
| Cancer Cell Line | Cell Type | Tanshinone IIA IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.25 mg/ml (approximately 0.85 µM) | [1] |
| U2OS | Osteosarcoma | ~1-1.5 | [2] |
| MOS-J | Osteosarcoma | ~1-1.5 | [2] |
| CL1-5 | Lung Adenocarcinoma | Not specified (inhibits migration/invasion) | [3] |
| Rh30 | Rhabdomyosarcoma | >10 | [4] |
| DU145 | Prostate Cancer | >10 | [4] |
Note: The table clearly highlights the extensive research on TIIA's cytotoxicity. The lack of data for this compound underscores the need for future research to elucidate its potential anticancer properties.
III. Comparative Analysis of Anticancer Mechanisms
A. Tanshinone IIA: A Multi-Targeted Approach
Tanshinone IIA executes its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
-
Induction of Apoptosis: TIIA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptosis-regulating proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[2]
-
Cell Cycle Arrest: TIIA has been shown to induce cell cycle arrest at different phases, including G0/G1 and G2/M, depending on the cancer cell type.[5] This is achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5]
B. This compound: A Putative Mechanism
Given the absence of direct experimental evidence, the anticancer mechanism of this compound can be hypothesized based on the known activities of other tanshinone derivatives like Tanshinone I, Cryptotanshinone, and Dihydrotanshinone. These compounds share a common quinone structure, which is often associated with the generation of reactive oxygen species (ROS) and the induction of cellular stress, leading to apoptosis.[6][7]
It is plausible that this compound, like its structural relatives, could:
-
Induce Apoptosis: By generating ROS and disrupting mitochondrial function.
-
Cause Cell Cycle Arrest: By interfering with the expression or activity of cell cycle regulatory proteins.
IV. Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by Tanshinone IIA and a hypothetical pathway for this compound.
V. Experimental Protocols
Detailed methodologies for key experiments cited in the literature for Tanshinone IIA are provided below.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Tanshinone IIA) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
B. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at the desired concentration for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
C. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
VI. Conclusion
Tanshinone IIA stands as a promising natural compound with well-documented anticancer activity against a diverse range of cancer cells. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways makes it a strong candidate for further preclinical and clinical development.
References
- 1. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of tanshinone I in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Analysis of Cryptotanshinone and Methylenedihydrotanshinquinone: A Guide for Researchers
A comprehensive review of the pharmacological properties and mechanisms of Cryptotanshinone (B1669641), a prominent bioactive compound, is presented below. Due to a significant lack of available scientific data for Methylenedihydrotanshinquinone, a direct comparative analysis is not feasible at this time. This guide will focus on the extensive experimental findings for Cryptotanshinone to serve as a valuable resource for researchers, scientists, and drug development professionals.
Cryptotanshinone (CTS) is a significant lipophilic diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1][2] Extensive research has demonstrated its potential therapeutic applications across a range of diseases, including cancer, inflammation, and cardiovascular conditions.[1] In contrast, this compound remains a largely uncharacterized compound with a notable absence of published data on its biological activities and mechanisms of action.
Physicochemical and Pharmacokinetic Properties
Cryptotanshinone is an orange-brown, water-insoluble powder.[1] Its lipophilic nature contributes to poor oral bioavailability, a challenge that researchers have sought to address through various formulation strategies, such as nanocrystals, which have been shown to improve oral bioavailability in rats by nearly threefold.[2][3]
Table 1: Physicochemical and Pharmacokinetic Profile of Cryptotanshinone
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₃ | [2] |
| Molecular Weight | 296.39 g/mol | [2] |
| pKa | 4.9 | [2] |
| logP (Oil-water partition coefficient) | 3.44 | [2] |
| Water Solubility | 0.00976 mg/mL (Slightly soluble) | [2] |
| Solubility | Soluble in DMSO, methanol, chloroform, ether | [1][2] |
| Oral Bioavailability (Rats) | ~2.05% (unformulated) | [3] |
| Key Pharmacokinetic Observations | Poorly absorbed orally. Wide tissue distribution with highest concentrations in the liver, lung, and prostate. | [2] |
Comparative Performance: Anticancer Activity
Cryptotanshinone has demonstrated potent anticancer activity across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1]
Table 2: In Vitro Anticancer Activity of Cryptotanshinone (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | ~5.1 | [4] |
| DU145 | Prostate Cancer | ~3.5 | [4] |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | [5] |
| B16 | Melanoma | 12.37 | [6] |
| B16BL6 | Melanoma (metastatic) | 8.65 | [6] |
| HeLa | Cervical Cancer | >25 | [7] |
| MCF-7 | Breast Cancer (ER+) | >25 | [7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 13.11 | [8] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Signaling Pathways in Anticancer Activity
Cryptotanshinone exerts its anticancer effects by modulating several key signaling pathways. Notably, it is a known inhibitor of STAT3, a transcription factor frequently activated in cancer.[9] By inhibiting STAT3 phosphorylation, CTS can downregulate the expression of anti-apoptotic proteins like Mcl-1 and survivin.[10] Furthermore, CTS has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[4]
Figure 1. Anticancer signaling pathways of Cryptotanshinone.
Comparative Performance: Anti-inflammatory Activity
Cryptotanshinone exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[11]
Table 3: In Vitro Anti-inflammatory Activity of Cryptotanshinone
| Assay | Model | Effect | Key Findings | Reference |
| NO, TNF-α, IL-6 Production | LPS-stimulated RAW264.7 macrophages | Inhibition | Dose-dependent inhibition of pro-inflammatory mediators. | [11] |
| mPGES-1 Inhibition | Cell-free assay | Inhibition | IC₅₀ = 1.9 ± 0.4 µM | [12] |
| 5-LO Inhibition | Cell-free assay | Inhibition | IC₅₀ = 7.1 µM | [12] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Cryptotanshinone are largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[11] CTS has been shown to inhibit the phosphorylation of key proteins in these pathways, leading to a reduction in the expression of inflammatory genes.[11]
Figure 2. Anti-inflammatory signaling pathways of Cryptotanshinone.
Comparative Performance: Cardiovascular Effects
Cryptotanshinone has demonstrated protective effects in various models of cardiovascular disease. It has been shown to attenuate atherosclerosis, reduce cardiac hypertrophy and fibrosis, and protect against myocardial infarction.[13][14][15]
Table 4: Cardiovascular Effects of Cryptotanshinone
| Model | Treatment | Key Findings | Reference |
| ApoE⁻/⁻ mice (Atherosclerosis) | 15, 45 mg/kg/day (oral) | Attenuated atherosclerotic plaque formation and enhanced plaque stability. | [13] |
| Pressure overload-induced cardiac remodeling (mice) | N/A | Alleviated cardiac dysfunction, inhibited hypertrophy, and reduced fibrosis. | [14] |
| Ischemia-induced apoptosis (rats) | Pre-treatment | Significantly reduced apoptosis and endothelial activating cytokines. | [15] |
| Phenylhydrazine-induced thrombosis (zebrafish) | N/A | Reduced oxidative stress and inhibited thrombosis. | [15] |
Signaling Pathways in Cardiovascular Protection
The cardioprotective effects of Cryptotanshinone are mediated by multiple pathways. It has been shown to inhibit the LOX-1-mediated signaling pathway in atherosclerosis, suppress the STAT3 and TGF-β/SMAD3 pathways in cardiac remodeling, and reduce oxidative stress.[13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of compounds like Cryptotanshinone.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cryptotanshinone) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Figure 3. Experimental workflow for the MTT cell viability assay.
Western Blotting for Signaling Pathway Analysis (e.g., STAT3 Inhibition)
Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3 or total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin).[10][16][17]
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Transfect cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Reaction: Add a substrate (luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.
Conclusion
Cryptotanshinone is a pharmacologically versatile natural product with well-documented anticancer, anti-inflammatory, and cardioprotective properties. Its mechanisms of action involve the modulation of multiple critical signaling pathways, making it a promising candidate for further drug development. In stark contrast, this compound remains an enigmatic compound within the tanshinone family, with a significant lack of publicly available data on its biological effects. This guide provides a comprehensive overview of the current knowledge on Cryptotanshinone, offering a foundation for future research and highlighting the need for investigation into other, less-characterized tanshinones like this compound.
References
- 1. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cryptotanshinone, an orally bioactive herbal compound from Danshen, attenuates atherosclerosis in apolipoprotein E‐deficient mice: role of lectin‐like oxidized LDL receptor‐1 (LOX‐1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone Attenuated Pathological Cardiac Remodeling In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of the Anti-Angiogenic Effects of Tanshinones, Chalcones, and Flavonoids
A Guide for Researchers in Drug Discovery and Development
In the quest for novel therapeutic agents to combat angiogenesis-dependent diseases, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the anti-angiogenic properties of three distinct classes of phytochemicals: tanshinones (represented by Tanshinone IIA as a proxy for the less-studied Methylenedihydrotanshinquinone), chalcones (specifically Methyl Hydroxychalcone), and flavonoids. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
Comparative Efficacy of Anti-Angiogenic Compounds
The anti-angiogenic potential of Tanshinone IIA, Methyl Hydroxychalcone, and representative flavonoids has been evaluated using a variety of in vitro and ex vivo models. The following tables summarize the quantitative data from key experimental assays, providing a basis for comparing their efficacy.
Table 1: Inhibition of Endothelial Cell Proliferation and Tube Formation
| Compound Class | Specific Compound | Assay | Cell Line | IC50 / Effect | Citation(s) |
| Tanshinone | Tanshinone IIA | HUVEC Proliferation | HUVEC | IC50: 1.65 µM (24h), 0.99 µM (48h), 0.36 µM (72h) | [1] |
| Tanshinone IIA | HUVEC Tube Formation | HUVEC | Significant inhibition at 1 µM | [1] | |
| Chalcone | Methyl Hydroxychalcone | HUVEC Proliferation | HUVEC | IC50: 21.16 µg/mL | [2][3][4] |
| Methyl Hydroxychalcone | HUVEC Tube Formation | HUVEC | IC50: 13.24 µg/mL | [2] | |
| Flavonoid | Quercetin | HUVEC Proliferation | HUVEC | IC50: 282.05 µM (24h), 228.25 µM (48h), 131.65 µM (72h) | [5] |
| Luteolin | HUVEC Proliferation | HUVEC | IC50: ~5 µmol/L | [6] | |
| Genistein | Endothelial Cell Proliferation | - | IC50: 5 µM | [7] | |
| Genistein | In Vitro Angiogenesis | - | IC50: 150 µM | [7] |
Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity
| Compound Class | Specific Compound | Assay | Model | Effect | Citation(s) |
| Tanshinone | Tanshinone IIA | Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Dose-dependent repression of VEGF-enhanced vessel formation. | |
| Chalcone | Methyl Hydroxychalcone | Rat Aortic Ring | Rat Aorta | IC50: 21.96 µg/mL | [2][8] |
| Methyl Hydroxychalcone | Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Significant perturbation of blood vessels. | [2][9] | |
| Flavonoid | Luteolin | Rabbit Corneal Assay | Rabbit | Inhibition of VEGF-induced in vivo angiogenesis. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Window Cutting: On embryonic day 3, a small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: The test compound, dissolved in a suitable vehicle, is applied to a sterile filter paper disc or a carrier material, which is then placed directly onto the CAM.
-
Incubation and Observation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 2-3 days).
-
Quantification: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the carrier.
Rat Aortic Ring Assay
This ex vivo assay provides a three-dimensional model that recapitulates several stages of angiogenesis.
-
Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periaortic fibro-adipose tissue and cut into 1-2 mm thick rings.
-
Embedding: Each aortic ring is embedded in a gel matrix, such as Matrigel or collagen, in a multi-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compound or vehicle control.
-
Observation and Quantification: The outgrowth of new microvessels from the aortic rings is observed and quantified over several days using microscopy and image analysis software.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: A 96-well plate is coated with a layer of Matrigel and allowed to polymerize.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of networks of interconnected cells is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these natural compounds are mediated through the modulation of various signaling pathways critical for endothelial cell function.
Tanshinone Anti-Angiogenic Signaling Pathway
Tanshinone IIA has been shown to inhibit angiogenesis by targeting multiple pathways, including the VEGF/VEGFR2 and HIF-1α signaling cascades. It can suppress the expression of VEGF and other pro-angiogenic factors, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
Chalcone Anti-Angiogenic Signaling Pathway
Methyl Hydroxychalcone exerts its anti-angiogenic effects primarily by inhibiting the VEGF signaling pathway. It has been shown to reduce the levels of VEGF and suppress the expression of its receptor, VEGFR-2, in endothelial cells.
Flavonoid Anti-Angiogenic Signaling Pathway
Flavonoids, a diverse group of polyphenolic compounds, inhibit angiogenesis through multiple mechanisms. They are known to target several key signaling pathways, including the PI3K/Akt and MAPK pathways, and can also downregulate the expression of pro-angiogenic factors like VEGF.
General Experimental Workflow for Validating Anti-Angiogenic Effects
The validation of a potential anti-angiogenic compound typically follows a multi-step process, progressing from in vitro to in vivo models.
References
- 1. Tanshinone IIA reduces secretion of pro-angiogenic factors and inhibits angiogenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin Can Inhibit Angiogenesis via the Down Regulation of MALAT1 and MIAT LncRNAs in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genistein, a dietary-derived inhibitor of in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone [journal.waocp.org]
"cross-validation of Methylenedihydrotanshinquinone's efficacy in different tumor models"
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast repository of natural compounds. Among these, tanshinones, a group of bioactive compounds derived from the dried root of Salvia miltiorrhiza (Danshen), have emerged as promising candidates. While the specific compound Methylenedihydrotanshinquinone remains largely uncharacterized in publicly available literature, this guide provides a comprehensive cross-validation of the efficacy of its parent compounds—Tanshinone IIA (TIIA), Cryptotanshinone (CPT), Dihydrotanshinone I (DHTS), and Tanshinone I (TI)—across various tumor models. We present a comparative analysis of their performance against each other and established chemotherapeutic agents, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anti-proliferative activity of tanshinones has been extensively evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the specific tanshinone derivative and the cancer cell type.
| Tanshinone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Tanshinone IIA | MCF-7 | Breast Cancer | ~0.85 (as 0.25 µg/ml) | [1] |
| MDA-MB-231 | Breast Cancer | > 20 | [2] | |
| DU145 | Prostate Cancer | > 20 | [2] | |
| Rh30 | Rhabdomyosarcoma | > 20 | [2] | |
| HCT-116 | Colon Cancer | ~158 µg/ml | [3] | |
| HeLa | Cervical Cancer | 17.55 | [4] | |
| SH-SY5Y | Neuroblastoma | 34.98 | [5] | |
| Cryptotanshinone | DU145 | Prostate Cancer | 3.5 | [2] |
| Rh30 | Rhabdomyosarcoma | 5.1 | [2] | |
| Hey | Ovarian Cancer | 18.4 | [6] | |
| A2780 | Ovarian Cancer | 11.2, 8.49 (48h) | [6][7] | |
| B16 | Melanoma | 12.37 | [8] | |
| B16BL6 | Melanoma | 8.65 | [8] | |
| Dihydrotanshinone I | A2780 | Ovarian Cancer | 5.32 (24h), 3.14 (48h) | [9] |
| OV2008 | Ovarian Cancer | 8.32 (24h), 5.21 (48h) | [9] | |
| MDA-MB-468 | Breast Cancer | 2 (24h) | [10] | |
| MDA-MB-231 | Breast Cancer | 1.8 (72h) | [10] | |
| 4T1 | Breast Cancer | 6.97 | [11] | |
| U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | [12] | |
| Tanshinone I | K562 | Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h) | [13] |
| U2OS, MOS-J | Osteosarcoma | ~1-1.5 | [14] | |
| DU145 | Prostate Cancer | > 20 | [2] | |
| Rh30 | Rhabdomyosarcoma | > 20 | [2] |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The anti-tumor effects of tanshinones have been validated in preclinical animal models, demonstrating their potential for clinical translation.
| Tanshinone Derivative | Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| Tanshinone IIA | Human Breast IDC Xenograft | Breast Cancer | 30 mg/kg, s.c., 3 times/week for 10 weeks | 44.91% volume reduction | [15][16] |
| MDA-MB-231 Xenograft | Breast Cancer | 20 or 60 mg/kg, oral, every other day for 90 days | Significant reduction in tumor size and weight | [17] | |
| Cervical Cancer Xenograft | Cervical Cancer | Not specified | 72.7% and 66% volume reduction in two separate studies | [1] | |
| Tanshinone I | MDA-MB-231 Xenograft | Breast Cancer | 10 mg/kg, i.p., daily for 4 weeks | Significant reduction in tumor volume | [18] |
| Tanshinone IIA + Doxorubicin (B1662922) | HepG2 Xenograft | Hepatocellular Carcinoma | TIIA (15 mg/kg) + ADM (4 mg/kg) | Lower tumor volume and weight compared to single agents | [19] |
Comparison with Standard Chemotherapeutics
Tanshinones have shown comparable or synergistic effects when compared with or used in combination with conventional chemotherapy drugs.
| Tanshinone Derivative | Comparator Drug | Cancer Model | Key Findings | Citation(s) |
| Tanshinone IIA | Doxorubicin | Breast Cancer (MCF-7, MCF-7/dox) | TIIA enhances Doxorubicin's efficacy by inhibiting the PTEN/AKT pathway and downregulating ABC transporters. It also attenuates Doxorubicin-induced cardiotoxicity. | [20][21][22][23] |
| Cryptotanshinone | Cisplatin (B142131) | Lung Carcinoma (A549/DDP) | CPT reverses cisplatin resistance by down-regulating the Nrf2 pathway. | [24][25][26][27] |
| Dihydrotanshinone I | Cisplatin, Paclitaxel | Breast Cancer (4T1) | DHTS showed a better inhibition rate than cisplatin and similar efficacy to paclitaxel. | [11] |
| Dihydrotanshinone I | Cisplatin | Ovarian Cancer (A2780) | DHTS in combination with cisplatin exhibited an enhanced cytotoxic effect. | [9] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Tanshinones exert their anti-cancer effects through the modulation of multiple signaling pathways critical for tumor cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and STAT3 signaling pathways are frequently implicated as key targets.
Caption: Tanshinones inhibit key signaling pathways like PI3K/Akt/mTOR and STAT3, leading to decreased cell proliferation and increased apoptosis.
The following diagram illustrates a typical experimental workflow for assessing the in vitro and in vivo efficacy of tanshinone compounds.
Caption: Workflow for evaluating tanshinone efficacy, from in vitro cell viability assays to in vivo xenograft models.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tanshinone compound (or control vehicle) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[28][29][30][31]
Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in a sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer the tanshinone compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[32]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage.[15][18]
Conclusion
References
- 1. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Cryptotanshinone Reverses Cisplatin Resistance of Human Lung Carcinoma A549 Cells through Down-Regulating Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 28. texaschildrens.org [texaschildrens.org]
- 29. cyrusbio.com.tw [cyrusbio.com.tw]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. atcc.org [atcc.org]
- 32. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Independent Verification of Methylenedihydrotanshinquinone's Anti-proliferative Activity: A Comparative Guide
An objective comparison of the anti-proliferative efficacy of Methylenedihydrotanshinquinone against established chemotherapeutic agents, Doxorubicin and Paclitaxel. This guide provides a comprehensive overview of available data, experimental methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in their evaluation.
While direct experimental data on the anti-proliferative activity of this compound is limited in publicly accessible literature, this guide leverages data from its close structural analog, Dihydrotanshinone I, to provide a comparative analysis. Dihydrotanshinone I is a naturally occurring compound extracted from Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine.[1] This comparison aims to offer a valuable preliminary assessment for researchers interested in the therapeutic potential of this class of compounds.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following tables summarize the reported IC50 values for Dihydrotanshinone I, Doxorubicin, and Paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | [2] |
| HeLa | Cervical Cancer | 15.48 | [2] | |
| HCT116/OXA (Oxaliplatin-resistant) | Colorectal Cancer | 6.59 | [3] | |
| Huh-7 | Hepatocellular Carcinoma | >3.125 | [4] | |
| HepG2 | Hepatocellular Carcinoma | >3.125 | [4] | |
| DU145 | Prostate Cancer | >20 | [5] | |
| Rh30 | Rhabdomyosarcoma | >20 | [5] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | Breast Cancer | 0.04 - 0.5 | |
| HeLa | Cervical Cancer | 0.05 - 0.2 | ||
| A549 | Lung Cancer | 0.1 - 1.0 | ||
| HCT116 | Colorectal Cancer | 0.02 - 0.1 | ||
| HepG2 | Hepatocellular Carcinoma | 0.1 - 0.8 |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Paclitaxel | MCF-7 | Breast Cancer | 0.002 - 0.01 | |
| HeLa | Cervical Cancer | 0.005 - 0.02 | ||
| A549 | Lung Cancer | 0.001 - 0.01 | ||
| HCT116 | Colorectal Cancer | 0.002 - 0.01 | ||
| OVCAR-3 | Ovarian Cancer | 0.01 - 0.05 |
Note: IC50 values for Doxorubicin and Paclitaxel are representative ranges from various literature sources and can vary based on experimental conditions.
Mechanistic Insights: Signaling Pathways
Dihydrotanshinone I:
Studies on Dihydrotanshinone I suggest that its anti-proliferative effects are mediated through multiple signaling pathways. In osteosarcoma cells, it has been shown to induce cell cycle arrest at the G0/G1 phase by downregulating the expression of CDK4, CDK2, cyclin D1, and cyclin E1, while upregulating p21.[6] Furthermore, it can inhibit cell migration by affecting the CD44-mediated CXCL8–PI3K/AKT–FOXO1 and IL6–STAT3–P53 signaling pathways.[6] In papillary thyroid cancer, Dihydrotanshinone I has been found to downregulate the Wnt signaling pathway, leading to reduced β-catenin protein levels.[7] In hepatocellular carcinoma, it induces DNA damage and apoptosis, with evidence suggesting EGFR as a potential therapeutic target.[4]
Doxorubicin:
Doxorubicin primarily exerts its anti-cancer effects by intercalating into DNA, which inhibits the progression of topoisomerase II and subsequently blocks DNA replication and transcription. This leads to the induction of apoptosis.
Paclitaxel:
Paclitaxel's mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, Paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental procedures and the molecular pathways involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the anti-proliferative activity of a compound.
Caption: Signaling pathways affected by Dihydrotanshinone I.
Detailed Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
4. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
References
- 1. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of Methylenedihydrotanshinquinone and dihydrotanshinone"
A Comparative Analysis of Bioactivity and Therapeutic Potential
In the landscape of natural product research, tanshinones derived from the roots of Salvia miltiorrhiza have garnered significant attention for their diverse pharmacological activities. Among these, Dihydrotanshinone I has been extensively studied, revealing potent anticancer, anti-inflammatory, and cardiovascular protective effects. This guide provides a comprehensive comparison between Dihydrotanshinone I and the lesser-known Methylenedihydrotanshinquinone.
Note to the reader: As of the current scientific literature, specific experimental data for "this compound" is not available. Therefore, this guide will provide a detailed analysis of Dihydrotanshinone I, supported by experimental findings. The section on this compound will be based on predictive insights drawn from the structure-activity relationships of similar quinone compounds.
Dihydrotanshinone I: A Multifaceted Therapeutic Agent
Dihydrotanshinone I (DHTS) is a lipophilic abietane (B96969) diterpene that has demonstrated significant potential in preclinical studies across various disease models. Its primary therapeutic applications lie in oncology, where it exhibits potent cytotoxic effects against a range of cancer cell lines.
Quantitative Data Summary: Anticancer Activity of Dihydrotanshinone I
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Dihydrotanshinone I against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified, but potent | [1] |
| HL-60 | Promyelocytic Leukemia | ~1.8 µM (converted from 0.51 µg/mL) | [2] |
| HCT116 | Colon Carcinoma | Not specified, but induces apoptosis | [3] |
| DU145 | Prostate Carcinoma | < 0.36 µM (converted from 0.1 µg/mL) | [4] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 µM | [5] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 (24h), 1.99 ± 0.37 (48h) | [6] |
| HCT116/OXA | Oxaliplatin-resistant Colorectal Cancer | Not specified, but inhibits proliferation | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2 µM (24h) | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but inhibits migration | [8] |
Key Signaling Pathways Modulated by Dihydrotanshinone I
Dihydrotanshinone I exerts its biological effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
AMPK/Akt/mTOR Pathway: Dihydrotanshinone I activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1] This activation leads to the downstream inhibition of the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[1] The inhibition of this pathway contributes to the anti-proliferative effects of Dihydrotanshinone I in cancer cells.[1]
-
Keap1-Nrf2 Signaling Pathway: Dihydrotanshinone I has been shown to target the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.[9] By modulating this pathway, Dihydrotanshinone I can induce oxidative stress in cancer cells, leading to apoptosis.[9]
References
- 1. Synergistic Anti-cancer Activity of MH-30 in a Murine Melanoma Model Treated With Cisplatin and its Alleviated Effects Against Cisplatin-induced Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Hydroquinones [mdpi.com]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of notch signaling pathway to prevent H2O2/menadione-induced SK-N-MC cells death by EUK134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
"evaluating the synergistic effects of Methylenedihydrotanshinquinone with chemotherapy drugs"
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Methylenedihydrotanshinquinone with chemotherapy drugs remains elusive in current scientific literature, extensive research into its parent compounds—tanshinones—offers compelling insights. This guide provides a comparative analysis of three prominent tanshinone derivatives—Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone—and their documented synergistic effects with common chemotherapy agents. The data presented herein is crucial for researchers exploring novel combination therapies to enhance anti-cancer efficacy and overcome drug resistance.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from various studies, highlighting the synergistic potential of tanshinone derivatives when combined with standard chemotherapy drugs.
Table 1: Synergistic Effects of Tanshinone Derivatives on Chemotherapy Efficacy
| Tanshinone Derivative | Chemotherapy Drug | Cancer Cell Line(s) | Key Synergistic Outcomes | Combination Index (CI) Values | Reference(s) |
| Tanshinone IIA | Doxorubicin (B1662922) | MCF-7, MCF-7/dox (Breast Cancer) | Enhanced chemosensitivity, reversal of multidrug resistance.[1][2][3][4][5] | Not explicitly stated in all abstracts, synergy confirmed. | [1][2][3][4][5] |
| Cisplatin (B142131) | A549, PC9, H1299, SPA-A1 (Non-Small-Cell Lung Cancer) | Synergistic inhibition of cell proliferation, migration, and invasion.[1] | CI < 1 (indicating synergy) at a 20:1 ratio (Tanshinone IIA:Cisplatin).[1] | [1] | |
| Cisplatin | HK, K180, EC109, K70 (Esophageal Squamous Cell Carcinoma) | Synergistic inhibition of cell proliferation.[6] | CI values at Fa=0.5: HK=0.58, K180=0.65, EC109=0.67, K70=0.62.[6] | [6] | |
| Cryptotanshinone | Cisplatin | A549/DDP (Cisplatin-resistant Lung Cancer) | Reversal of cisplatin resistance.[7] | Not explicitly stated, synergy confirmed. | [7] |
| Paclitaxel (B517696) | CAL 27, SCC 9 (Tongue Squamous Cell Carcinoma) | Enhanced inhibition of proliferation and migration, and induction of apoptosis.[8] | Not explicitly stated, synergy confirmed. | [8] | |
| Dihydrotanshinone I | Cisplatin | Anaplastic Thyroid Cancer Cells | Enhanced reduction in cell viability.[9] | Not explicitly stated, synergy confirmed. | [9] |
| Cisplatin | Lung Cancer Cells | Synergistically increased tumor-suppressive effects.[10] | Not explicitly stated, synergy confirmed. | [10] |
Table 2: Impact of Tanshinone-Chemotherapy Combinations on Apoptosis
| Tanshinone Derivative | Chemotherapy Drug | Cancer Cell Line(s) | Effect on Apoptosis | Reference(s) |
| Tanshinone IIA | Doxorubicin | MCF-7 (Breast Cancer) | Potentiated apoptosis promotion.[11] | [11] |
| Cisplatin | A549, PC9 (Non-Small-Cell Lung Cancer) | Synergistically induced a higher proportion of early and late apoptosis compared to single-drug treatment.[1] | [1] | |
| Cryptotanshinone | Paclitaxel | CAL 27, SCC 9 (Tongue Squamous Cell Carcinoma) | Combination treatment more effectively induced apoptosis.[8] | [8] |
| Dihydrotanshinone I | Cisplatin | Anaplastic Thyroid Cancer Cells | Increased apoptosis.[9] | [9] |
Key Signaling Pathways and Molecular Mechanisms
The synergistic effects of tanshinones with chemotherapy are often attributed to their ability to modulate critical signaling pathways involved in cell survival, proliferation, and drug resistance.
PI3K/Akt/mTOR Signaling Pathway
Tanshinone IIA has been shown to synergistically enhance the efficacy of doxorubicin and cisplatin by inhibiting the PI3K/Akt/mTOR pathway.[1][4][12][13] This pathway is a central regulator of cell growth and survival, and its inhibition can lead to decreased proliferation and increased apoptosis.
STAT3 Signaling Pathway
Cryptotanshinone has been demonstrated to sensitize cancer cells to paclitaxel by inhibiting the JAK/STAT3 signaling pathway.[8][14][15][16][17] STAT3 is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators.
Reversal of Multidrug Resistance (MDR)
Tanshinone IIA has been shown to reverse doxorubicin resistance in breast cancer cells by downregulating the expression of MDR-related ABC transporters such as P-glycoprotein (P-gp), BCRP, and MRP1.[2][3] This mechanism increases the intracellular accumulation of the chemotherapy drug, thereby enhancing its cytotoxic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the tanshinone derivative, the chemotherapy drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an SDS-HCl solution).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Conclusion
The available evidence strongly suggests that tanshinone derivatives, particularly Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, hold significant promise as synergistic agents in cancer chemotherapy. By targeting key survival pathways, reversing multidrug resistance, and enhancing apoptosis, these natural compounds can potentially increase the therapeutic efficacy of conventional drugs like doxorubicin, cisplatin, and paclitaxel. This could allow for the use of lower, less toxic doses of chemotherapy, ultimately improving patient outcomes. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these combinations and to investigate other tanshinone derivatives, including the synthetically accessible this compound.
References
- 1. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TanshinoneIIA enhances the chemosensitivity of breast cancer cells to doxorubicin through down-regulating the expression of MDR-related ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone Reverses Cisplatin Resistance of Human Lung Carcinoma A549 Cells through Down-Regulating Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone sensitizes antitumor effect of paclitaxel on tongue squamous cell carcinoma growth by inhibiting the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I potentiates the anti-tumor activity of cisplatin by activating ROS-mediated ER stress through targeting HSPD1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA potentiates the chemotherapeutic effect of doxorubicin against breast cancer cells and attenuates the cardiotoxicity of doxorubicin by regulating ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 16. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
"reproducibility of published in vivo results for Methylenedihydrotanshinquinone"
A comparative analysis of the in vivo reproducibility and efficacy of major tanshinone compounds, including Tanshinone I and Tanshinone IIA, in preclinical cancer and cardiovascular disease models. This guide addresses the current lack of specific in vivo data for Methylenedihydrotanshinquinone by examining the research landscape of its more studied chemical relatives.
For researchers, scientists, and professionals in drug development, the reproducibility of in vivo studies is a cornerstone of preclinical evaluation. While a specific search for in vivo data on This compound did not yield dedicated studies, a wealth of research exists for structurally related tanshinones, primarily Tanshinone I (T1) and Tanshinone IIA (T2A) . These compounds, derived from the medicinal plant Salvia miltiorrhiza (Danshen), have been extensively investigated for their therapeutic potential, particularly in oncology and cardiology.[1][2][3][4] This guide provides a comparative overview of the published in vivo findings for these major tanshinones to offer insights into their efficacy, mechanisms of action, and the experimental designs used to evaluate them.
Comparative Efficacy of Tanshinones in In Vivo Cancer Models
Tanshinones have demonstrated significant anti-tumor activities in various preclinical cancer models. The following table summarizes key quantitative data from published in vivo studies, offering a comparative look at the efficacy of Tanshinone I and Tanshinone IIA.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Tanshinone I | Non-small cell lung cancer (H1299 xenograft) | Mice | Not specified | 34% reduction in solid tumor weight; 72% inhibition of tumor angiogenesis. | [1] |
| Tanshinone I | Prostate cancer (DU145 xenograft) | Mice | 50 mg/kg BW | Significant reduction in final tumor weight; 80% inhibition of angiogenesis in Matrigel plug assay. | [5] |
| Tanshinone IIA | Colon cancer (C26 xenograft) | Mice | 0.5, 1, and 2 mg/kg, i.v. injection | Dose-dependent decrease in serum VEGF levels and microvessel density. | [2] |
Cardiovascular Protective Effects of Tanshinones In Vivo
Beyond their anti-cancer properties, tanshinones have been investigated for their protective effects in cardiovascular disease models.
| Compound | Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Tanshinone I | Myocardial Ischemia-Reperfusion (MI/R) | Not specified | Not specified | Ameliorated MI/R-induced necroptosis by inhibiting the phosphorylation of RIP1, RIP3, and MLKL. | [3] |
| Tanshinone IIA (as Sodium Tanshinone IIA Sulfonate) | Cardiovascular diseases | Humans (clinical use in China) | Not specified | Used for treating cardiovascular diseases. | [4] |
Experimental Protocols: A Closer Look at In Vivo Study Design
The reproducibility of in vivo research is intrinsically linked to the detailed reporting of experimental methodologies. Below are summaries of typical protocols employed in the assessment of tanshinones.
General Workflow for In Vivo Antitumor Efficacy Studies
Animal Models:
-
Cancer Studies: Immunodeficient mouse strains (e.g., nude mice, SCID mice) are commonly used for xenograft models of human cancers. This allows for the growth of human tumor cells without rejection by the host immune system.
-
Cardiovascular Studies: Models of myocardial ischemia-reperfusion are often surgically induced in rodents to mimic the conditions of a heart attack and subsequent reperfusion injury.
Drug Administration:
-
The route of administration for tanshinones varies and can significantly impact bioavailability and efficacy.[2] Intravenous (i.v.) injections have been used for compounds like Tanshinone IIA to ensure direct entry into the systemic circulation.[2] For some studies with Tanshinone I, the administration route was not explicitly detailed in the referenced abstracts.[1][5] The poor water solubility of many natural tanshinones is a known challenge, leading to the development of more soluble derivatives like Sodium Tanshinone IIA Sulfonate for clinical use.[4]
Signaling Pathways Modulated by Tanshinones
The therapeutic effects of tanshinones are attributed to their ability to modulate multiple cellular signaling pathways. Understanding these pathways is crucial for interpreting in vivo outcomes and for the rational design of future studies.
Anti-Cancer Signaling Pathways
Tanshinones have been shown to inhibit tumor growth and angiogenesis by targeting several key signaling pathways.
In the context of cancer, Tanshinone IIA has been reported to inhibit angiogenesis by downregulating key factors such as Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1 alpha (HIF-1α), and c-Myc.[2] Both Tanshinone I and IIA have been shown to induce apoptosis and autophagy, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][6]
Cardioprotective Signaling Pathways
In cardiovascular disease models, Tanshinone I has been found to exert protective effects by inhibiting necroptosis, a form of programmed cell death.
Specifically, Tanshinone I was shown to inhibit the phosphorylation of key proteins in the necroptosis pathway, including RIP1, RIP3, and MLKL, thereby protecting cardiac cells from ischemia-reperfusion injury.[3]
Conclusion and Future Directions
While direct in vivo data on this compound remains elusive, the existing body of research on related tanshinones like Tanshinone I and Tanshinone IIA provides a valuable framework for understanding their therapeutic potential and the experimental approaches to their evaluation. The reproducibility of the anti-cancer and cardioprotective effects of these compounds across different studies and models is encouraging. However, inconsistencies in reported methodologies, such as dosage and administration routes, highlight the need for standardized protocols to facilitate direct comparisons and clinical translation.[2]
For researchers interested in this compound, the signaling pathways and experimental workflows established for other tanshinones offer a logical starting point for in vivo investigations. Future studies should aim for detailed methodological reporting to enhance reproducibility and build a more complete picture of the therapeutic promise of this class of compounds. The development of novel derivatives with improved bioavailability also remains a critical area of research to unlock the full clinical potential of tanshinones.[4]
References
- 1. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone derivatives: a patent review (January 2006 - September 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances of tanshinone in regulating autophagy for medicinal research [frontiersin.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Methylenedihydrotanshinquinone
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific safety data sheets (SDS) for emerging molecules like methylenedihydrotanshinquinone (B1631873) may not be readily available, a conservative and informed approach based on established hazardous waste disposal guidelines is essential. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, treating it as a hazardous chemical waste to mitigate potential risks.
I. Waste Characterization and Segregation: The First Line of Defense
The initial and most critical step is to characterize the waste. In the absence of a specific SDS for this compound, it should be treated as hazardous. This necessitates careful segregation from non-hazardous waste streams to prevent contamination and ensure proper handling.
Key Principles for Segregation:
-
Isolate from General Waste: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2][3][4]
-
Separate Incompatible Chemicals: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[5] Physical barriers or secondary containment should be used to enforce this separation.[6]
-
Solid vs. Liquid Waste: Do not mix solid and liquid waste forms of this compound in the same container.[6]
II. Containerization: Secure and Compliant Containment
Proper container selection and management are crucial for the safe accumulation of chemical waste.
Container Requirements:
-
Compatibility: The waste container must be chemically compatible with this compound.[1][3][5] Ideally, the original manufacturer's container should be used.[5][7] If a different container is used, it must be clean and free of any residual chemicals.
-
Condition: Containers must be in good condition, free from leaks, rust, or deterioration.[1][8]
-
Secure Closure: Use containers with leak-proof, screw-on caps.[6] Avoid using corks, stoppers, or parafilm as primary closures.[6] The container must remain closed except when adding waste.[4][5][6][7]
-
Secondary Containment: Liquid waste containers should always be placed in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container.[6]
III. Labeling: Clear and Comprehensive Identification
Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
Labeling Procedure:
-
Obtain a Hazardous Waste Tag: Use the hazardous waste tags provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
Complete All Fields: Fill out the tag completely and legibly. This includes:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
All chemical constituents of the waste, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[4]
-
The name of the principal investigator and the laboratory location.
-
-
Attach the Tag: Securely attach the completed tag to the waste container.
IV. Accumulation and Storage: Safe On-Site Management
Designate a specific area within the laboratory for the accumulation of hazardous waste.
Storage Guidelines:
-
Point of Generation: Waste should be stored at or near the point where it is generated.[1][7]
-
Volume and Time Limits: Adhere to your institution's and local regulations regarding the maximum volume of waste that can be accumulated and the maximum storage time.[1][7]
-
Regular Inspections: Conduct and document weekly inspections of the waste storage area to check for leaks, proper labeling, and container integrity.[1]
Quantitative Guidelines for Hazardous Waste Accumulation
| Guideline | Specification | Citation(s) |
| Maximum Storage Time | Typically up to six months within an academic facility. | [1][7] |
| Maximum Volume (Lab) | Generally, no more than 25 gallons of total chemical waste per laboratory. | [7] |
| Reactive Waste Limit | For acutely hazardous waste (P-listed), the limit is often 1 quart. | [7] |
| Container Fill Level | Do not fill containers beyond the neck or leave at least one inch of headspace to allow for expansion. | [5] |
| Secondary Containment | Must be able to hold 110% of the volume of the largest primary container. | [6] |
V. Disposal: Arranging for Professional Removal
The final step is to arrange for the pickup and disposal of the hazardous waste by authorized personnel.
Disposal Protocol:
-
Request a Pickup: Once a waste container is full (typically around 75-90% capacity) or nearing its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[7]
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and stored in the designated accumulation area. Wipe down the exterior of the containers before the scheduled pickup.[6]
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.[1]
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Methylenedihydrotanshinquinone
Disclaimer: No specific Safety Data Sheet (SDS) for Methylenedihydrotanshinquinone was found. The following guidance is based on the safety protocols for structurally similar compounds, including Methylene Diphenyl Diisocyanate (MDI) and Methylhydroquinone. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's safety office.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with a nitrile rubber base glove and a chemically resistant outer glove (e.g., butyl rubber or neoprene) is recommended. | Provides optimal protection against both splashes and potential degradation of glove material. |
| Eye & Face Protection | Chemical safety goggles are mandatory at all times. A full-face shield should be worn when there is a significant risk of splashing.[1][2] | Protects against eye irritation and potential injury from splashes.[1][2] |
| Body Protection | A chemically resistant laboratory coat should be worn at all times. For larger quantities or increased splash potential, a chemically resistant apron or coveralls are advised.[2][3] | Prevents skin contact with the chemical. Disposable clothing is often preferred as proper decontamination of reusable items can be difficult.[1] |
| Respiratory Protection | In cases of insufficient ventilation, when handling the powder form, or when aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is required.[3][4] | Protects against respiratory irritation that may be caused by inhalation of dust or vapors.[4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard information.
-
Locate the nearest emergency shower and eyewash station and confirm they are operational.
-
-
Donning PPE:
-
Follow the correct sequence for putting on PPE: lab coat, respirator (if needed), face shield/goggles, and then gloves (inner and outer).
-
-
Handling the Compound:
-
Handle this compound in a manner that minimizes the creation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Properly doff PPE in the reverse order of donning to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.
-
Waste Segregation:
-
Collect all disposable PPE, contaminated labware (e.g., pipette tips, weighing boats), and excess this compound in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Use a chemically resistant and sealable container for waste collection.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
